IMR-1
説明
特性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMR-1: A Technical Guide to its Mechanism of Action in the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its mechanism of action within the Notch signaling pathway. IMR-1 represents a novel class of Notch inhibitors that targets the transcriptional activation complex, offering a distinct therapeutic strategy compared to traditional gamma-secretase inhibitors (GSIs). This document details the molecular interactions, downstream effects, and experimental validation of IMR-1's activity, presenting quantitative data in a structured format and outlining key experimental protocols.
Introduction to IMR-1 and the Notch Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1] Canonical Notch signaling is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD).[2][3][4] NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, driving the expression of target genes such as HES1 and HEY1.[2][3][5]
IMR-1 (Inhibitor of Mastermind Recruitment-1) is a first-in-class small molecule inhibitor identified through computer-aided drug design and in vitro screening.[5] It offers a targeted approach to inhibiting Notch signaling by directly interfering with the assembly of the Notch transcriptional activation complex.[1][5]
Core Mechanism of Action
IMR-1's primary mechanism of action is the disruption of the Notch transcriptional activation complex.[5] Unlike gamma-secretase inhibitors (GSIs) that prevent the generation of NICD, IMR-1 acts downstream, specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[5][6] This prevents the formation of a functional transcriptional activation complex, thereby attenuating the expression of Notch target genes.[5][7]
Chromatin immunoprecipitation (ChIP) assays have demonstrated that while the occupancy of NICD on target gene promoters like HES1 is unaffected by IMR-1 treatment, the recruitment of Maml1 is significantly decreased.[5][6] This key finding highlights the specific and distinct mechanism of IMR-1 compared to GSIs, which reduce the chromatin occupancy of both NICD and Maml1.[5] Western blot analyses further confirm that IMR-1 does not alter the cellular levels of NICD.[6]
Computational docking models predict that IMR-1 binds to a pocket formed by the ANK repeats of NICD and residues of CSL.[8][9] This interaction sterically hinders the subsequent binding of Maml1.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and properties of IMR-1 and its more potent metabolite, IMR-1A.
Table 1: In Vitro Potency of IMR-1 and its Metabolite IMR-1A
| Compound | Target | Assay | IC50 | Reference |
| IMR-1 | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | [7] |
| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | [10] |
Table 2: Binding Affinity of IMR-1 and IMR-1A to NICD
| Compound | Analyte | Method | Dissociation Constant (Kd) | Reference |
| IMR-1 | NICD | Surface Plasmon Resonance (SPR) | Micromolar affinity | [5] |
| IMR-1A | NICD | Surface Plasmon Resonance (SPR) | Not explicitly stated, but implied higher affinity than IMR-1 | [5] |
Table 3: In Vitro Cellular Effects of IMR-1
| Cell Line | Assay | Treatment | Effect | Reference |
| 786-0 (Renal Cancer) | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [5] |
| OE33 (Esophageal Adenocarcinoma) | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [5] |
| 786-0 | RT-qPCR (Hes-1, Hey-L) | IMR-1 | Dose-dependent decrease in Notch target gene transcription | [5] |
| OE33 | RT-qPCR (Hes-1, Hey-L) | IMR-1 | Dose-dependent decrease in Notch target gene transcription | [5] |
Table 4: In Vivo Efficacy of IMR-1 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosage | Duration | Outcome | Reference |
| Esophageal Adenocarcinoma (EAC29) | IMR-1 | 15 mg/kg (i.p.) | 24 days | Significant reduction in tumor volume | [5][11] |
| Esophageal Adenocarcinoma (EAC47) | DAPT (GSI) | 20 mg/kg | 24 days | Significant reduction in tumor volume | [5][11] |
| OE19 Human Esophageal Adenocarcinoma | IMR-1 | 15 mg/kg | 4 weeks | Blocked tumor establishment | [5] |
Visualizations of Signaling Pathways and Experimental Workflows
Canonical Notch Signaling Pathway and IMR-1 Inhibition
Caption: Canonical Notch signaling pathway and the inhibitory action of IMR-1.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Logical Relationship: Downstream Effects of IMR-1
Caption: Downstream cellular and physiological effects of IMR-1 action.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of IMR-1 are outlined below. These are based on the procedures described in the primary literature.[5]
In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the Notch transcriptional complex on a DNA template.
-
Reagents and Components:
-
Biotinylated oligonucleotide containing a CSL consensus binding site.
-
Recombinant His-tagged CSL protein.
-
Recombinant Notch1 intracellular domain (NICD).
-
Recombinant Maml1 protein.
-
Streptavidin-coated donor beads and antibody-conjugated acceptor beads for AlphaScreen™ technology.
-
IMR-1 or other test compounds dissolved in DMSO.
-
-
Procedure:
-
The biotinylated CSL-binding oligonucleotide is incubated with His-tagged CSL, NICD, and Maml1 in an appropriate reaction buffer.
-
Test compounds (e.g., IMR-1) are added at various concentrations.
-
The reaction is incubated to allow for complex formation.
-
Streptavidin-coated donor beads (binding the biotinylated DNA) and antibody-conjugated acceptor beads (e.g., anti-Maml1) are added.
-
The plate is incubated in the dark.
-
The AlphaScreen™ signal is read on a suitable plate reader. A decrease in signal indicates disruption of the NTC assembly.
-
IC50 values are calculated from dose-response curves.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the occupancy of specific proteins on target gene promoters in cells.
-
Cell Culture and Treatment:
-
Notch-dependent cell lines (e.g., OE33, 786-0) are cultured to ~80% confluency.
-
Cells are treated with IMR-1 (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating.
-
The reaction is quenched with glycine.
-
Cells are harvested, lysed, and the nuclei are isolated.
-
Chromatin is sheared to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
A portion of the sheared chromatin is saved as the "input" control.
-
The remaining chromatin is incubated overnight with specific antibodies (e.g., anti-Notch1, anti-Maml1) or a negative control IgG.
-
Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.
-
-
Washing, Elution, and DNA Purification:
-
The beads are washed with a series of buffers to remove non-specific binding.
-
The chromatin is eluted from the beads.
-
Cross-links are reversed by heating in the presence of NaCl.
-
DNA is purified using standard phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
-
The amount of immunoprecipitated DNA is quantified by real-time PCR (qPCR) using primers specific for the promoter region of Notch target genes (e.g., HES1).
-
Data is normalized to the input control and expressed as a percentage of input.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of IMR-1 to its target protein.
-
Immobilization:
-
Recombinant NICD is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of the analyte (IMR-1 or IMR-1A dissolved in a suitable buffer containing DMSO) are flowed over the sensor chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The sensorgrams (response units vs. time) are recorded.
-
-
Data Analysis:
-
The equilibrium response (Req) is plotted against the analyte concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a 1:1 binding model.
-
Patient-Derived Xenograft (PDX) Models
This in vivo model assesses the anti-tumor efficacy of IMR-1.
-
Tumor Implantation:
-
Patient-derived esophageal adenocarcinoma cells are transplanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment is initiated with intraperitoneal (i.p.) injections of IMR-1 (e.g., 15 mg/kg), a vehicle control (DMSO), or a positive control (e.g., DAPT).
-
Treatment is administered on a defined schedule (e.g., daily) for a specified duration (e.g., 24 days).
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal weight and overall health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., RT-qPCR for Notch target genes).
-
Conclusion and Future Directions
IMR-1 is a potent and specific inhibitor of the Notch signaling pathway with a well-defined mechanism of action that distinguishes it from other Notch inhibitors. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, IMR-1 effectively downregulates Notch target gene expression, leading to the inhibition of proliferation in Notch-dependent cancer cells and the suppression of tumor growth in vivo. The data and methodologies presented in this guide provide a solid foundation for further research and development of IMR-1 and similar next-generation Notch inhibitors. Future studies may focus on optimizing the pharmacokinetic properties of IMR-1, exploring its efficacy in a broader range of cancer types, and investigating potential combination therapies to enhance its anti-tumor activity. The preclinical development of IMR-1 is still ongoing.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NOTCH1 S2513 is critical for the regulation of NICD levels impacting the segmentation clock in hiPSC-derived PSM cells and somitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Molecular Target of IMR-1: A Technical Guide
An In-Depth Analysis of IMR-1's Mechanism of Action for Researchers and Drug Development Professionals
Executive Summary
IMR-1 is a novel small molecule inhibitor that selectively targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. IMR-1 functions by disrupting the formation of the Notch transcriptional activation complex, a key step in the canonical Notch signaling cascade. This technical guide provides a comprehensive overview of the molecular target of IMR-1, detailing its mechanism of action, and presenting the key experimental data and protocols that elucidate its function.
The Molecular Target: The Notch Transcriptional Activation Complex
The primary molecular target of IMR-1 is the Notch Ternary Complex (NTC) , which is the core transcriptional activator in the Notch signaling pathway. IMR-1 specifically prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][2][3] By inhibiting the binding of Maml1, IMR-1 effectively blocks the transcriptional activation of downstream Notch target genes.[1][3]
Mechanism of Action
IMR-1 exhibits a distinct mechanism of action compared to other classes of Notch inhibitors, such as γ-secretase inhibitors (GSIs). While GSIs prevent the cleavage and release of the NICD, IMR-1 acts downstream, directly targeting the assembled NTC on the chromatin.[1][4] This targeted approach offers the potential for greater specificity and a different side-effect profile. Chromatin immunoprecipitation (ChIP) assays have demonstrated that IMR-1 treatment leads to a decrease in Maml1 occupancy at the promoter of the Notch target gene HES1, without affecting the binding of Notch1 itself.[4]
Quantitative Data
The following tables summarize the key quantitative data from studies investigating the activity of IMR-1.
Table 1: In Vitro Activity of IMR-1
| Parameter | Value | Cell Lines | Reference |
| IC50 (NTC Assembly) | 26 µM | In vitro assay | [1][5] |
| Colony Formation Inhibition | Dose-dependent reduction | 786-0, OE33 | [1] |
Table 2: In Vivo Efficacy of IMR-1 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Duration | Outcome | Reference |
| Esophageal Adenocarcinoma (EAC29) | 15 mg/kg IMR-1 (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |
| Esophageal Adenocarcinoma (EAC47) | 15 mg/kg IMR-1 (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the molecular target and efficacy of IMR-1.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol was used to determine the effect of IMR-1 on the recruitment of NTC components to the promoters of Notch target genes.
-
Cell Lines: OE33 (esophageal adenocarcinoma) and 786-0 (renal cell carcinoma) cells.
-
Treatment: Cells were treated with 25 µM IMR-1 or DMSO (vehicle control) for 24 hours.
-
Cross-linking: Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.
-
Chromatin Shearing: Chromatin was sonicated to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Chromatin was immunoprecipitated overnight at 4°C with antibodies specific for Notch1 and Maml1.
-
DNA Purification and Analysis: The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) with primers targeting the HES1 promoter.
Real-Time Quantitative PCR (RT-qPCR)
This protocol was employed to measure the effect of IMR-1 on the expression of Notch target genes.
-
Cell Lines: OE33 and 786-0 cells.
-
Treatment: Cells were treated with a dose range of IMR-1 for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using standard protocols.
-
qPCR Analysis: qPCR was performed using primers for the Notch target genes Hes-1 and Hey-L. Gene expression was normalized to the housekeeping genes HPRT and TBP.
Colony Formation Assay
This assay was used to assess the effect of IMR-1 on the clonogenic survival of Notch-dependent cancer cells.
-
Cell Lines: Notch-dependent (e.g., 786-0, OE33) and Notch-independent cell lines.
-
Seeding Density: Cells were seeded at a low density in 6-well plates.
-
Treatment: Cells were treated with varying concentrations of IMR-1.
-
Incubation: Plates were incubated for 1-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.
Patient-Derived Xenograft (PDX) Models
This in vivo model was used to evaluate the anti-tumor efficacy of IMR-1.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Patient-derived esophageal adenocarcinoma tumor fragments (EAC29 and EAC47) were subcutaneously implanted.[3][6]
-
Treatment: Once tumors reached a specified volume, mice were treated daily with intraperitoneal (i.p.) injections of 15 mg/kg IMR-1 or vehicle control.[3][6]
-
Tumor Volume Measurement: Tumor volume was measured regularly using calipers.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Conclusion
IMR-1 represents a promising class of Notch inhibitors with a distinct mechanism of action that involves the direct targeting of the Notch transcriptional activation complex. By preventing the recruitment of Maml1 to the NTC, IMR-1 effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent cancers. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the Notch signaling pathway. Further investigation into the therapeutic potential of IMR-1 and its derivatives is warranted.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of IMR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Discovery of a Novel Notch Signaling Inhibitor
IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1] Aberrant Notch signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. IMR-1 was identified through a computer-aided drug design (CADD) and screening effort aimed at disrupting the formation of the Notch transcriptional activation complex (NTC).[2] This complex, comprising the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (Maml1), is essential for the transcription of Notch target genes. IMR-1 specifically prevents the recruitment of Maml1 to the NTC on chromatin, thereby attenuating Notch-mediated gene expression.[1][2]
The core molecular structure of IMR-1 is a thiazolidinone with a rhodanine moiety.[2] In vivo, IMR-1 is metabolized to its acid metabolite, IMR-1A, which exhibits significantly greater potency in inhibiting the NTC.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of IMR-1, offering valuable insights for researchers and drug development professionals working in the field of oncology and signaling pathway modulation.
Chemical Synthesis of IMR-1
The chemical synthesis of IMR-1 is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, rhodanine-3-acetic acid, with an aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.
Synthesis of Rhodanine-3-acetic acid (Intermediate)
Rhodanine-3-acetic acid is a key intermediate in the synthesis of IMR-1. It can be synthesized from glycine and carbon disulfide.
Reaction Scheme:
Detailed Protocol:
-
To a solution of glycine in aqueous sodium hydroxide, carbon disulfide is added dropwise at a low temperature (0-5 °C).
-
The reaction mixture is stirred for several hours to form the dithiocarbamate intermediate.
-
A solution of chloroacetic acid is then added, and the mixture is heated to induce cyclization.
-
Upon cooling and acidification, rhodanine-3-acetic acid precipitates and can be collected by filtration, washed with water, and dried.
Knoevenagel Condensation for IMR-1 Synthesis
Reaction Scheme:
Detailed Protocol:
-
Rhodanine-3-acetic acid and 3,5-bis(trifluoromethyl)benzaldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a base, such as piperidine or sodium acetate, is added to the mixture.
-
The reaction is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, IMR-1, is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure IMR-1.
Quantitative Data
The following tables summarize the key quantitative data for IMR-1 and its active metabolite, IMR-1A.
Table 1: In Vitro Potency of IMR-1 and IMR-1A
| Compound | Assay | IC50 | Reference |
| IMR-1 | Notch Ternary Complex (NTC) Assembly | 26 µM | [1][2][4] |
| IMR-1A | Notch Ternary Complex (NTC) Assembly | 0.5 µM | [2][3] |
Table 2: In Vivo Efficacy of IMR-1
| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Nude mice xenograft | OE19 (human esophageal adenocarcinoma) | 15 mg/kg, i.p., daily for 28 days | Blocked tumor establishment | [1][2] |
| Patient-Derived Xenograft (PDX) | Esophageal Adenocarcinoma | 15 mg/kg, i.p., daily | Significantly abrogated tumor growth | [1] |
Experimental Protocols
In Vitro Notch Ternary Complex (NTC) Assembly Assay (AlphaScreen)
This assay quantitatively measures the formation of the NTC on a DNA template and was pivotal in the discovery of IMR-1.[2]
Principle:
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this specific application, a biotinylated DNA oligonucleotide containing a CSL binding site is captured by streptavidin-coated donor beads. His-tagged CSL and GST-tagged NICD are added, followed by an anti-GST antibody conjugated to acceptor beads. The recruitment of Maml1, which is also tagged, brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors of NTC formation, such as IMR-1, disrupt this interaction, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).
-
Dilute biotinylated CSL-binding site DNA oligonucleotide, His-tagged CSL, GST-tagged NICD, and tagged Maml1 to their optimized concentrations in the assay buffer.
-
Prepare a serial dilution of IMR-1 or control compounds in DMSO, followed by dilution in assay buffer.
-
Prepare a slurry of streptavidin-donor beads and anti-GST acceptor beads in the dark.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the biotinylated DNA oligonucleotide to each well.
-
Add 5 µL of His-tagged CSL and 5 µL of GST-tagged NICD to each well.
-
Add 5 µL of tagged Maml1 to each well.
-
Add 5 µL of diluted IMR-1 or control compound to the respective wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the streptavidin-donor bead slurry.
-
Add 5 µL of the anti-GST acceptor bead slurry.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is expressed as a percentage of the control (DMSO-treated) wells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Colony Formation Assay
This assay assesses the effect of IMR-1 on the long-term proliferative capacity of cancer cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., OE33 or 786-0) and prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
-
IMR-1 Treatment:
-
Prepare a range of concentrations of IMR-1 in the complete culture medium.
-
Replace the medium in the wells with the IMR-1 containing medium or control medium (with DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh IMR-1 or control medium every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
-
Data Analysis:
-
The plating efficiency and surviving fraction are calculated for each treatment group relative to the control.
-
Dose-response curves are generated to determine the concentration of IMR-1 that inhibits colony formation by 50%.
-
Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of IMR-1.
Detailed Protocol:
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., OE19 esophageal adenocarcinoma cells) and resuspend them in a mixture of serum-free medium and Matrigel (1:1).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
IMR-1 Administration:
-
Prepare a formulation of IMR-1 for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline).
-
Administer IMR-1 (e.g., 15 mg/kg) or the vehicle control to the respective groups daily via i.p. injection.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the IMR-1 treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
Signaling Pathway of IMR-1 Action
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Experimental Workflow for IMR-1 Discovery and Validation
Caption: Workflow for the discovery and preclinical validation of IMR-1.
Logical Relationship of IMR-1 and its Metabolite
Caption: In vivo conversion of IMR-1 to its more potent metabolite, IMR-1A.
References
IMR-1: A Novel Inhibitor of the Notch Signaling Pathway in Tumorigenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] IMR-1 is a novel small molecule inhibitor that directly targets the intracellular Notch pathway, offering a new paradigm for anti-cancer therapeutics.[1] This document provides a comprehensive overview of IMR-1, its mechanism of action, its role in tumorigenesis, and detailed experimental protocols for its study.
Mechanism of Action: Disruption of the Notch Transcriptional Activation Complex
IMR-1 functions by inhibiting the assembly of the Notch transcriptional activation complex.[1][5] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (Maml1). This ternary complex, known as the Notch Ternary Complex (NTC), drives the transcription of Notch target genes, such as Hes1 and HeyL, which promote cell growth and survival.[1][2]
IMR-1 specifically prevents the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][5] This disruption attenuates the transcription of Notch target genes, thereby inhibiting the pro-tumorigenic effects of aberrant Notch signaling.[1]
Signaling Pathway Diagram
Caption: Mechanism of IMR-1 in the Notch signaling pathway.
Quantitative Data on IMR-1 Activity
The following tables summarize the key quantitative data regarding the efficacy of IMR-1 and its active metabolite, IMR-1A.
| Compound | Parameter | Value | Reference |
| IMR-1 | IC50 | 26 µM | [5] |
| IMR-1A | IC50 | 0.5 µM | [6] |
Table 1: In vitro inhibitory concentrations of IMR-1 and IMR-1A.
| Cell Line | Assay | Treatment | Result | Reference |
| 786-0 | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [1] |
| OE33 | Colony Formation | IMR-1 | Dose-dependent reduction in colony formation | [1] |
| OE33 | ChIP Assay | IMR-1 (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |
| 786-0 | ChIP Assay | IMR-1 (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |
| OE33 | RT-qPCR | IMR-1 | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |
| 786-0 | RT-qPCR | IMR-1 | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |
Table 2: Cellular effects of IMR-1 on Notch-dependent cancer cell lines.
| Model | Compound | Dose | Route | Duration | Outcome | Reference |
| Human Esophageal Adenocarcinoma Xenograft (OE19 cells) | IMR-1 | 15 mg/kg | i.p. | 4 weeks | Blocked tumor establishment | [1] |
| Patient-Derived Xenograft (EAC29) | IMR-1 | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |
| Patient-Derived Xenograft (EAC47) | IMR-1 | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |
| C57BL/6 Mice | IMR-1A | 2 mg/kg | i.v. | Single dose | T1/2 = 2.22 h, CL = 7 mL/min/kg | [6] |
| C57BL/6 Mice | IMR-1A | 100 mg/kg | i.p. | Single dose | Tmax = 0.50 h | [6] |
Table 3: In vivo efficacy and pharmacokinetic parameters of IMR-1 and IMR-1A.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Colony Formation Assay
-
Cell Seeding: Plate Notch-dependent cancer cell lines (e.g., 786-0, OE33) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with varying concentrations of IMR-1 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment: Treat Notch-dependent cells (e.g., OE33, 786-0) with IMR-1 (25 µmol/L), DAPT (15 µmol/L, as a positive control), or vehicle (DMSO) for a specified time.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific proteins of the NTC (e.g., Notch1, CSL, Maml1) or a control IgG.
-
Washing and Elution: Wash the antibody-bound chromatin complexes and elute the DNA.
-
Reverse Cross-linking: Reverse the cross-linking to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific promoter regions (e.g., HES1 promoter) by qPCR.
Quantitative Real-Time PCR (RT-qPCR)
-
Cell Treatment: Treat cells with IMR-1 at various concentrations.
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for Notch target genes (Hes1, HeyL) and a housekeeping gene (HPRT) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Implant patient-derived esophageal adenocarcinoma tumor fragments subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment groups: vehicle (DMSO), IMR-1 (15 mg/kg, i.p.), or DAPT (20 mg/kg, i.p.).
-
Monitoring: Monitor tumor volume and body weight over the treatment period (e.g., 24 days).
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as RT-qPCR for Notch target genes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the validation of IMR-1.
Conclusion and Future Directions
IMR-1 represents a first-in-class inhibitor of the Notch transcriptional activation complex with demonstrated efficacy in preclinical models of cancer.[1] Its specific mechanism of action, targeting the recruitment of Maml1, provides a novel strategy to inhibit Notch signaling.[1] Further preclinical characterization of IMR-1 and its more potent metabolite, IMR-1A, is warranted to explore their full therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in a broader range of Notch-dependent cancers, and exploring potential combination therapies to overcome resistance and enhance anti-tumor activity.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Early Research on IMR-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Notch Pathway Inhibitor
This technical guide provides a comprehensive overview of the early-stage research and development of IMR-1, a small molecule inhibitor of the Notch signaling pathway. IMR-1 represents a novel class of inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in the initial characterization of this compound.
Core Compound Characteristics and Activity
IMR-1 was identified through a computer-aided drug design (CADD) approach aimed at discovering small molecules that could interfere with the assembly of the Notch transcriptional activation complex.[1] It is a thiazolidinone-based compound that acts as a prodrug, being metabolized in vivo to its more potent acidic metabolite, IMR-1A.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of IMR-1 and its active metabolite, IMR-1A.
| Compound | Parameter | Value | Assay/Method |
| IMR-1 | IC50 | 26 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |
| IMR-1A | IC50 | 0.5 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |
| IMR-1A | Kd | 2.9 µM | Binding affinity to Notch1 |
Table 1: In Vitro Activity of IMR-1 and IMR-1A. [3][4][5]
| Parameter | Value | Condition |
| IMR-1A Pharmacokinetics (following a single 2 mg/kg IV dose of IMR-1 in mice) | ||
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | |
| Terminal Elimination Half-life (T1/2) | 2.22 h | |
| Volume of Distribution (Vss) | ~4-fold higher than total body water | |
| IMR-1A Pharmacokinetics (following a single 100 mg/kg IP dose of IMR-1 in mice) | ||
| Time to Maximum Plasma Concentration (Tmax) | 0.50 h |
Table 2: Pharmacokinetic Parameters of IMR-1A in Mice. [2]
Mechanism of Action: Disrupting the Notch Transcriptional Complex
IMR-1's primary mechanism of action is the inhibition of the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin. This disruption prevents the transcriptional activation of Notch target genes, which are often implicated in tumorigenesis.[2][5]
dot
References
IMR-1 as a Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMR-1 is an experimental small molecule inhibitor targeting the Notch signaling pathway, a critical regulator of cell fate decisions implicated in the development and progression of various cancers. This document provides a comprehensive technical overview of IMR-1, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. By disrupting the formation of the Notch transcriptional activation complex, IMR-1 represents a novel therapeutic strategy for cancers dependent on aberrant Notch signaling.
Introduction
The Notch signaling pathway is a highly conserved cellular communication system essential for embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is a known driver in a multitude of human malignancies, making it a compelling target for therapeutic intervention.[2][3] IMR-1, or Inhibitor of Mastermind Recruitment-1, is a novel, cell-permeable small molecule designed to specifically inhibit the intracellular Notch pathway.[2][4] Unlike gamma-secretase inhibitors (GSIs) which broadly target Notch receptor processing, IMR-1 acts further downstream, offering a potentially more targeted and specific mode of action.[2]
Mechanism of Action
IMR-1's primary mechanism of action is the disruption of the Notch Ternary Complex (NTC) assembly on chromatin.[2] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon receptor activation. In the nucleus, NICD binds to the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1), displacing a co-repressor complex. Subsequently, Mastermind-like 1 (Maml1) is recruited to form the NTC, which then activates the transcription of downstream target genes such as those in the HES and HEY families.[5][6][7]
IMR-1 directly interferes with this process by preventing the recruitment of Maml1 to the NICD-CSL complex.[2] This inhibition of NTC formation effectively blocks the transcriptional activation of Notch target genes, leading to the suppression of cell growth and proliferation in Notch-dependent cancer cells.[2]
Signaling Pathway Diagram
Quantitative Preclinical Data
IMR-1 has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of IMR-1
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Overall | Not specified | NTC Assembly | 26 µM | [8] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | Dose-dependent reduction | [2] |
| 786-0 | Renal Cell Carcinoma | Colony Formation | Dose-dependent reduction | [2] |
| H69 | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |
| H69AR | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |
Table 2: In Vivo Efficacy of IMR-1
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Esophageal Adenocarcinoma (OE19 Xenograft) | 15 mg/kg IMR-1 (i.p. for 28 days) | Blocked tumor establishment | [8] |
| PDX Models | Esophageal Adenocarcinoma (EAC29 & EAC47) | 15 mg/kg IMR-1 (i.p. for 24 days) | Significantly abrogated tumor growth | [6][9] |
| Zebrafish Embryos | N/A | 40 µM IMR-1 | Disruption of somite formation (Notch-dependent process) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of IMR-1.
Experimental Workflow Diagram
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if IMR-1 affects the recruitment of Maml1 to the promoter of Notch target genes (e.g., HES1).
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)
-
IMR-1, DAPT (control), DMSO (vehicle)
-
Formaldehyde (1% final concentration) for crosslinking
-
Glycine for quenching
-
Cell lysis buffer, Nuclear lysis buffer
-
Antibodies: anti-Notch1, anti-Maml1, IgG (control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)
-
Primers for HES1 promoter for qPCR analysis
Procedure:
-
Cell Treatment: Culture OE33 or 786-0 cells to ~80% confluency. Treat cells with IMR-1 (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO for a specified time.[1][10]
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest cells and lyse them using appropriate buffers to isolate the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with specific antibodies (anti-Notch1, anti-Maml1) or a negative control (IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. A decrease in the signal for Maml1 binding at the HES1 promoter in IMR-1 treated cells (but not for Notch1 binding) indicates successful target engagement.[2]
Colony Formation Assay
This assay assesses the effect of IMR-1 on the long-term proliferative capacity and survival of cancer cells.
Materials:
-
Single-cell suspension of cancer cells
-
Complete culture medium
-
IMR-1 at various concentrations
-
6-well tissue culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.[5]
-
Treatment: Allow cells to adhere overnight, then treat with a range of IMR-1 concentrations or DMSO vehicle.
-
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, 5% CO2. Change the medium containing the respective treatments every 3-4 days.
-
Fixation: When colonies in the control wells are visible and contain at least 50 cells, aspirate the medium, wash gently with PBS, and fix the colonies with paraformaldehyde for 20 minutes at room temperature.[5]
-
Staining: Remove the fixative, wash with PBS, and stain the colonies with crystal violet solution for 5-10 minutes.[5]
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. A dose-dependent reduction in the number of colonies in IMR-1 treated wells indicates an inhibitory effect on cell proliferation and survival.[2]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the effect of IMR-1 on the mRNA expression levels of Notch target genes.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, HPRT)[3]
-
qPCR instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with IMR-1 or vehicle control as previously described. Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression of the target gene in treated vs. control samples using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), where the fold change is calculated as 2^(-ΔΔCt).[3]
-
A significant decrease in the relative expression of HES1 and HEY1 in IMR-1 treated cells indicates inhibition of the Notch signaling pathway.[2]
-
Conclusion
IMR-1 is a promising preclinical therapeutic agent that targets a distinct node in the Notch signaling pathway. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, it effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent tumors. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of IMR-1 and similar molecules. Continued preclinical development is warranted to fully elucidate the therapeutic potential of this novel class of Notch inhibitors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of IMR-1
This guide provides a comprehensive overview of the pharmacology of IMR-1, a novel small-molecule inhibitor of the Notch signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental validation of this compound.
Core Mechanism of Action
IMR-1, or Inhibitor of Mastermind Recruitment-1, represents a distinct class of Notch inhibitors.[1][2] Unlike gamma-secretase inhibitors (GSIs) that prevent the formation of the Notch Intracellular Domain (NICD), IMR-1 targets the downstream transcriptional activation step.[2][3] Its primary mechanism is to disrupt the assembly of the Notch Ternary Complex (NTC) on chromatin.[1][2][4] Specifically, IMR-1 binds to the intracellular domain of Notch1 and prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[2][5] This action effectively attenuates the transcription of Notch target genes, such as HES1 and HEY-L, which are crucial for the proliferation of Notch-dependent cancer cells.[2][6]
In vivo, IMR-1 is rapidly metabolized to its more potent acid metabolite, IMR-1A.[1][2] This metabolite is believed to be the primary active agent responsible for the observed anti-tumor effects.
Signaling Pathway of IMR-1 Action
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of IMR-1 and its active metabolite, IMR-1A.
Table 1: In Vitro Activity and Binding Affinity
| Compound | Target Assay | IC50 | Binding Affinity (KD to NICD) |
| IMR-1 | Notch Transcriptional Activation | 26 µM[1][7] | 15.6 µM |
| IMR-1A | Notch Transcriptional Activation | 0.5 µM[4] | 0.4 µM |
Data sourced from Astudillo et al., 2016.
Table 2: In Vivo Pharmacokinetic Parameters of IMR-1A
Pharmacokinetic analysis was performed in male C57BL/6 mice following administration of the parent compound, IMR-1. The data below pertains to the active metabolite, IMR-1A.[1]
| Administration Route | IMR-1 Dose | Parameter | Value |
| Intravenous (i.v.) | 2 mg/kg | Systemic Plasma Clearance (CL) | 7 mL/min/kg |
| Terminal Elimination Half-life (T1/2) | 2.22 h | ||
| Volume of Distribution (Vss) | ~4x total body water | ||
| Intraperitoneal (i.p.) | 100 mg/kg | Time to Max Concentration (Tmax) | 0.50 h |
Data sourced from Astudillo et al., 2016.[1]
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize IMR-1.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the NTC on a DNA scaffold to screen for inhibitors.[1]
Principle: The assay relies on AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology, a bead-based method that detects molecular interactions in a microplate format. When the NTC components (CSL, NICD, and Maml1) assemble on a biotinylated DNA oligonucleotide, streptavidin-coated donor beads and antibody-conjugated acceptor beads are brought into close proximity, generating a detectable light signal.
Protocol Steps:
-
Component Assembly: Recombinant, purified CSL (His-tagged), NICD, and Maml1 proteins are incubated in an assay buffer.
-
DNA Scaffold: A biotinylated double-stranded oligonucleotide containing a CSL binding site (5′-AAACACGCCGTGGGAAAAAATTTATG-3′) is added to the mixture, allowing CSL to bind.[1]
-
Complex Formation: NICD and Maml1 are recruited to the CSL-DNA complex.
-
Inhibitor Addition: Test compounds, such as IMR-1, are added to the wells to assess their ability to disrupt complex formation.
-
Detection:
-
Streptavidin-conjugated donor beads are added, which bind to the biotinylated DNA.
-
An antibody specific to Maml1, conjugated to an acceptor bead, is added.
-
The plate is incubated to allow for bead-protein binding.
-
-
Signal Quantitation: The plate is read using an Envision plate reader. A decrease in the AlphaScreen signal relative to a DMSO control indicates inhibition of NTC assembly.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were used to confirm that IMR-1 disrupts the recruitment of Maml1 to a Notch target gene promoter (HES1) in a cellular context.[6][8]
Principle: This technique assesses the in vivo association of specific proteins with particular genomic regions. Cells are treated with a cross-linking agent to freeze protein-DNA interactions. The chromatin is then sheared, and an antibody is used to immunoprecipitate the protein of interest, pulling down any associated DNA. The DNA is then purified and quantified by qPCR to determine the level of protein occupancy at a specific promoter.
Protocol Steps:
-
Cell Treatment: Notch-dependent cell lines (e.g., OE33, 786-0) are treated with IMR-1 (e.g., 25 µM), a positive control (GSI DAPT, 15 µM), or a vehicle (DMSO) for a specified time.[8]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde added directly to the cell culture medium. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei. The chromatin is then fragmented into 200-1000 bp pieces using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the protein of interest (e.g., anti-Maml1 or anti-Notch1). An IgG antibody is used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes: The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C in the presence of high salt concentration. RNA and protein are digested with RNase A and Proteinase K.
-
DNA Purification: The DNA is purified using standard column-based methods.
-
qPCR Analysis: Quantitative PCR is performed using primers specific for the HES1 promoter. The amount of immunoprecipitated DNA is calculated relative to the input chromatin, providing a measure of protein occupancy at the promoter.
Experimental Workflow for IMR-1 Validation
Patient-Derived Xenograft (PDX) Model
In vivo efficacy of IMR-1 was tested in mouse models bearing tumors derived from human patients.[2][3]
Principle: PDX models involve the implantation of human tumor tissue into immunodeficient mice. These models are considered more representative of human cancer than traditional cell line-based xenografts and are a crucial step in preclinical drug evaluation.
Protocol Steps:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor graft.
-
Tumor Implantation: Freshly isolated human tumor tissue (e.g., from esophageal adenocarcinoma) is surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and control cohorts.
-
Treatment Administration:
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 24-28 days).[1][9] Animal health is monitored for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.
Summary and Future Directions
IMR-1 is a first-in-class small molecule that validates the NTC as a druggable target within the Notch signaling pathway.[2][10] Its unique mechanism of action, which involves inhibiting the recruitment of Maml1, provides an alternative therapeutic strategy to GSIs.[2] Preclinical studies have demonstrated its ability to inhibit the growth of Notch-dependent tumors in vitro and in vivo.[2][3] However, the parent compound IMR-1 possesses modest potency, and subsequent research has focused on developing more potent analogs.[9] The rapid in vivo conversion of IMR-1 to the more active IMR-1A is a key pharmacological feature. Further development of therapeutics based on this scaffold will likely focus on improving potency, selectivity, and pharmacokinetic properties to advance this novel class of Notch inhibitors toward clinical application.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors | Chemical Engineering [cheme.stanford.edu]
Methodological & Application
Application Notes and Protocols: IMR-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][4][5] This targeted inhibition of Notch signaling makes IMR-1 a valuable tool for cancer research and a potential therapeutic agent, particularly in Notch-dependent malignancies.[1][2][6] These application notes provide detailed protocols for utilizing IMR-1 in in vitro cell culture experiments to study its effects on cell proliferation, gene expression, and the Notch signaling pathway.
Mechanism of Action
IMR-1 specifically targets the protein-protein interaction between the Notch intracellular domain (NICD) and Maml1 within the Notch transcriptional activation complex, which also includes the DNA-binding protein CSL. By preventing Maml1 recruitment, IMR-1 effectively attenuates the transcription of Notch target genes such as HES1 and HEY1.[1] It is important to note that IMR-1 does not affect the cellular levels of NICD itself.[2] A metabolite of IMR-1, named IMR-1A, has been identified and shows a significant increase in potency.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for IMR-1 and its metabolite, IMR-1A, as reported in the literature.
Table 1: Inhibitory Concentration and Dissociation Constants
| Compound | Target | Assay | IC50 | Kd | Cell Lines Tested | Reference |
| IMR-1 | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | Micromolar affinity | OE33, 786-0, and others | [3][4] |
| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | Not Specified | Not Specified | [7] |
Table 2: Recommended Concentrations for In Vitro Assays
| Assay | Cell Lines | IMR-1 Concentration | Control (DAPT) Concentration | Reference |
| Chromatin Immunoprecipitation (ChIP) | OE33, 786-0 | 25 µmol/L | 15 µmol/L | [4] |
| RT-qPCR | OE33, 786-0 | Dose-dependent | Not Specified | [1] |
| Colony Formation Assay | OE33, 786-0, and various cancer cell lines | Dose-dependent (up to 30-45 µM for some derivatives) | Not Specified | [1][6] |
Experimental Protocols
Protocol 1: Assessment of IMR-1 on Cell Proliferation using Colony Formation Assay
This protocol details the methodology to evaluate the effect of IMR-1 on the proliferative capacity of Notch-dependent cancer cell lines.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[1]
-
Complete cell culture medium
-
IMR-1 (stock solution in DMSO)
-
DAPT (γ-secretase inhibitor, as a positive control for Notch inhibition)
-
DMSO (vehicle control)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with varying concentrations of IMR-1 in a dose-dependent manner. Include wells for vehicle control (DMSO) and a positive control (DAPT).
-
Incubation: Incubate the plates for a period suitable for colony formation (typically 7-14 days), ensuring to change the media with fresh compound every 2-3 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Colonies can then be imaged and counted.
Protocol 2: Analysis of Notch Target Gene Expression by RT-qPCR
This protocol is for quantifying the effect of IMR-1 on the transcription of Notch target genes.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[1]
-
Complete cell culture medium
-
IMR-1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Notch target genes (HES1, HEYL) and a housekeeping gene (HPRT)[1]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of IMR-1 or DMSO for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay to Assess Maml1 Recruitment
This protocol allows for the investigation of IMR-1's effect on the recruitment of Maml1 to the promoter of Notch target genes.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[4]
-
Complete cell culture medium
-
IMR-1 (25 µmol/L)[4]
-
DAPT (15 µmol/L)[4]
-
DMSO (vehicle control)
-
Formaldehyde (for cross-linking)
-
ChIP assay kit
-
Antibodies for Notch1 and Maml1[4]
-
Primers for the HES1 promoter[2]
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with IMR-1, DAPT, or DMSO. After the treatment period, cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against Notch1 or Maml1 overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. The results will indicate the occupancy of Notch1 and Maml1 at the promoter.
Visualizations
Caption: IMR-1 inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Caption: General experimental workflow for studying the effects of IMR-1 in vitro.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IMR-1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers. IMR-1 functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][3] This targeted mechanism of action makes IMR-1 a promising candidate for anti-cancer therapeutics. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research, offering a more accurate representation of tumor heterogeneity and the tumor microenvironment compared to traditional cell line-derived xenografts.[4][5] This document provides detailed application notes and protocols for the utilization of IMR-1 in PDX models for in vivo efficacy studies.
Mechanism of Action of IMR-1
IMR-1 is a first-in-class inhibitor of the Notch transcriptional activation complex.[1] Its primary mode of action is to prevent the binding of Maml1 to the Notch intracellular domain (NICD)-CSL (CBF1/Su(H)/Lag-1) complex on DNA.[2] This disruption prevents the assembly of a functional transcriptional activation complex, thereby inhibiting the expression of Notch target genes such as HES1 and HEY1, which are crucial for tumor cell survival and proliferation.[1] Studies have shown that IMR-1 acts as a pro-drug in vivo, being metabolized to its more potent acid metabolite, IMR-1A.[6]
Data Presentation: In Vivo Efficacy of IMR-1 in PDX Models
The following tables summarize the quantitative data from preclinical studies of IMR-1 in different patient-derived xenograft models.
Table 1: Efficacy of IMR-1 in Esophageal Adenocarcinoma PDX Models
| PDX Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Mean Tumor Volume Change (%) | Reference |
| EAC29 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |
| EAC29 | IMR-1 | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |
| EAC47 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |
| EAC47 | IMR-1 | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |
Table 2: Pharmacokinetic Profile of IMR-1A (Active Metabolite) in Mice
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Systemic Plasma Clearance (CL) (mL/min/kg) | Reference |
| IMR-1A (from IMR-1) | Intravenous (i.v.) | 2 | - | 2.22 | 7 | [6] |
| IMR-1A (from IMR-1) | Intraperitoneal (i.p.) | 100 | 0.50 | 6.16 | - | [6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Resuspend the tumor fragments in a mixture of PBS and Matrigel (1:1 ratio) to enhance engraftment.
-
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines for post-operative pain management.
-
Monitor the mice regularly for signs of distress, infection, and tumor growth.
-
Tumor growth can be monitored by caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are ready for randomization into treatment groups.
-
Protocol 2: In Vivo Efficacy Study of IMR-1 in PDX Models
This protocol describes the administration of IMR-1 to PDX-bearing mice and the assessment of its anti-tumor efficacy.
Materials:
-
PDX-bearing mice with established tumors (100-200 mm³)
-
IMR-1 compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile PBS
-
Dosing syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Preparation of IMR-1 Dosing Solution:
-
Dissolve IMR-1 in 100% DMSO to create a stock solution.
-
On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration for a 15 mg/kg dose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. Note: The exact formulation may need optimization.
-
-
Animal Grouping and Dosing:
-
Randomize the PDX-bearing mice into treatment and control groups (n ≥ 5 mice per group) based on tumor volume to ensure an even distribution.
-
Administer IMR-1 (15 mg/kg) or vehicle (e.g., DMSO in PBS) to the respective groups via intraperitoneal (i.p.) injection daily for 24 days.[6]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
Measure tumor volume using calipers twice a week.
-
At the end of the study (Day 24), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., RT-qPCR for Notch target genes) or fixed in formalin for histological analysis.
-
Mandatory Visualizations
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMR-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor of the Notch signaling pathway. It functions by disrupting the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex, which subsequently attenuates the transcription of Notch target genes.[1][2] This targeted mechanism of action makes IMR-1 a valuable tool for investigating the role of Notch signaling in various biological processes, particularly in oncology research. Furthermore, IMR-1 has been shown to be a pro-drug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[1] These application notes provide an overview of the use of IMR-1 in animal studies, including recommended dosing, administration protocols, and expected outcomes based on preclinical research.
Data Presentation
Table 1: IMR-1 Dosing and Administration for Efficacy Studies in Mice
| Animal Model | Cancer Type | Dose | Administration Route | Dosing Frequency | Vehicle | Observed Effects | Reference |
| Nude Mice | Esophageal Adenocarcinoma (OE19 Xenograft) | 15 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO | Blocked tumor establishment | [1] |
| NSG Mice | Patient-Derived Esophageal Adenocarcinoma Xenograft (PDX) | 15 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO | Significantly abrogated growth of established tumors | [1] |
Table 2: IMR-1 Dosing for Pharmacokinetic Studies in Mice
| Mouse Strain | Dose | Administration Route | Vehicle | Key Findings | Reference |
| C57BL/6 | 2 mg/kg (single dose) | Intravenous (i.v.) | 5% NMP, 5% Solutol-HS 15, 90% Normal Saline | IMR-1 is rapidly metabolized to IMR-1A. IMR-1A exhibited low systemic plasma clearance. | [1] |
| C57BL/6 | 100 mg/kg (single dose) | Intraperitoneal (i.p.) | Not specified | Plasma concentrations of IMR-1A were quantifiable up to 24 hours. | [1] |
Table 3: Pharmacokinetic Parameters of IMR-1A in Mice after IMR-1 Administration
| Administration Route | IMR-1 Dose (mg/kg) | IMR-1A Tmax (h) | IMR-1A T1/2 (h) | IMR-1A CL (mL/min/kg) |
| Intravenous (i.v.) | 2 | - | 2.22 | 7 |
| Intraperitoneal (i.p.) | 100 | 0.50 | 6.16 | - |
Data extracted from Astudillo et al., 2016.
Signaling Pathway and Mechanism of Action
IMR-1 exerts its inhibitory effect on the Notch signaling pathway. The canonical Notch pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction leads to two successive proteolytic cleavages of the receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator MAML1. This ternary complex activates the transcription of downstream target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and apoptosis.
IMR-1 specifically disrupts the formation of this transcriptional activation complex by preventing the recruitment of MAML1 to the NICD-CSL complex on the chromatin.[1][2] This leads to the suppression of Notch target gene expression and inhibition of Notch-dependent cellular processes.
Caption: IMR-1 inhibits the Notch signaling pathway.
Experimental Protocols
Xenograft Tumor Model Protocol for Efficacy Studies
This protocol is based on the methodology described by Astudillo et al. (2016).[1]
1. Animal Model:
-
Nude mice or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
2. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., OE19 esophageal adenocarcinoma cells) under standard conditions.
-
Harvest cells and resuspend in serum-free culture medium.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 200 µL into the flank of each mouse.
3. IMR-1 Formulation and Administration:
-
Prepare a stock solution of IMR-1 in dimethyl sulfoxide (DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration for a 15 mg/kg dose.
-
Administer the IMR-1 solution or vehicle (DMSO) daily via intraperitoneal (i.p.) injection.
4. Monitoring and Data Collection:
-
Monitor tumor growth by measuring the short and long dimensions of the tumor with calipers every 4 days.
-
Calculate tumor volume using the formula: Volume = (Short dimension)^2 x (Long dimension) / 2.
-
Monitor the body weight of the mice every 4 days as an indicator of general health and toxicity.
-
At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR for Notch target genes).
Caption: Workflow for IMR-1 efficacy studies.
Pharmacokinetic Study Protocol
This protocol is based on the methodology described by Astudillo et al. (2016).[1]
1. Animal Model:
-
Male C57BL/6 mice.
2. IMR-1 Formulation and Administration:
-
Intravenous (i.v.) Administration:
-
Prepare a formulation of IMR-1 in 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, and 90% Normal Saline.
-
Administer a single dose of 2 mg/kg via the tail vein.
-
-
Intraperitoneal (i.p.) Administration:
-
Prepare a formulation of IMR-1 (vehicle not specified in the primary literature for this specific PK study).
-
Administer a single dose of 100 mg/kg.
-
3. Sample Collection:
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma.
4. Bioanalysis:
-
Analyze plasma samples for concentrations of IMR-1 and its metabolite, IMR-1A, using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Tmax, T1/2, and clearance (CL).
Toxicology and Safety
In preclinical studies, daily intraperitoneal administration of 15 mg/kg IMR-1 in mice for up to 28 days did not cause any observable adverse effects.[1] The body weight of the treated animals remained constant throughout the treatment course, and there were no visible signs of toxicity.[1] Similarly, in pharmacokinetic studies, single intravenous (2 mg/kg) and intraperitoneal (100 mg/kg) doses did not induce any clinical signs of toxicity.[1]
It is important to note that these observations are from efficacy and pharmacokinetic studies, and dedicated toxicology studies (e.g., to determine the LD50) have not been reported in the reviewed literature. As with any experimental compound, researchers should closely monitor animals for any signs of adverse effects. Pan-Notch inhibition can be associated with gastrointestinal toxicity; however, this has not been reported for IMR-1 at the tested therapeutic dose.[1]
Conclusion
IMR-1 is a specific inhibitor of the Notch signaling pathway with demonstrated anti-tumor efficacy in preclinical mouse models. The provided data and protocols serve as a guide for researchers planning to use IMR-1 in in vivo studies. A daily intraperitoneal dose of 15 mg/kg formulated in DMSO has been shown to be effective in inhibiting tumor growth without causing observable toxicity. For pharmacokinetic studies, both intravenous and intraperitoneal routes have been utilized. Researchers should carefully consider the experimental design and objectives when selecting the appropriate dose and administration route for their studies.
References
Application Notes and Protocols for IMR-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of IMR-1, a small molecule inhibitor of the Notch signaling pathway. IMR-1 functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, subsequently attenuating the transcription of Notch target genes.[1][2][3] This document offers detailed protocols for preparing IMR-1 stock solutions, relevant chemical and physical properties, and its mechanism of action, intended for researchers in cancer biology, stem cell research, and drug development.
Introduction to IMR-1
IMR-1 is a valuable research tool for studying cellular processes regulated by the Notch signaling pathway, which is crucial in cell fate determination, proliferation, and differentiation.[2] Dysregulation of the Notch pathway is implicated in various cancers, making IMR-1 a compound of interest for oncological research.[4][5][6] It has been demonstrated to inhibit the growth of Notch-dependent cancer cell lines and suppress tumor growth in patient-derived xenograft models.[2][4] Notably, IMR-1 is a pro-drug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[2][7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of IMR-1 is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Synonyms | 2-[2-Methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid ethyl ester, Inhibitor of Mastermind Recruitment-1 | |
| Molecular Formula | C₁₅H₁₅NO₅S₂ | |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to beige powder | |
| CAS Number | 310456-65-6 |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
| Solvent | Solubility | Concentration | Reference |
| DMSO | Clear solution | 20 mg/mL | |
| DMSO | 70 mg/mL (198.07 mM) | [8] | |
| Water | Insoluble | [8] | |
| Ethanol | Insoluble | [8] |
Protocol: Preparation of a 10 mM IMR-1 Stock Solution in DMSO
Materials:
-
IMR-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing IMR-1: Carefully weigh out the desired amount of IMR-1 powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of IMR-1 (Molecular Weight = 353.41 g/mol ).
-
Dissolving in DMSO: Add the weighed IMR-1 powder to a sterile amber vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 3.53 mg of IMR-1, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the IMR-1 is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][7]
Note: It is recommended to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[8][9]
Mechanism of Action: Inhibition of the Notch Signaling Pathway
IMR-1 exerts its inhibitory effect on the Notch signaling pathway by preventing the formation of the Notch transcriptional activation complex.
Caption: IMR-1 inhibits Notch signaling by preventing Maml1 recruitment to the NTC.
Experimental Workflow: From Stock Solution to Cellular Assay
The following diagram outlines a typical workflow for utilizing the prepared IMR-1 stock solution in a cell-based experiment.
Caption: Workflow for using IMR-1 in cell-based assays.
In Vitro and In Vivo Applications
IMR-1 has been effectively used in a variety of experimental models to probe the function of the Notch pathway.
| Application | Model System | Typical Concentration/Dose | Observed Effect | Reference |
| In Vitro | Notch-dependent cancer cell lines (e.g., 786-0, OE33) | 25-40 µM | Inhibition of colony formation, decreased Notch target gene transcription | [2][10] |
| In Vitro | Notch-dependent cancer cell lines | IC₅₀ of 26 µM | Inhibition of transcriptional activation | [1][8] |
| In Vivo | Patient-derived xenograft (PDX) models | 15 mg/kg (i.p. for 28 days) | Inhibition of tumor growth | [1][4] |
| In Vivo | Zebrafish embryos | 40 µM | Disruption of somite formation | [2] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling IMR-1 powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.
Disclaimer: This document is intended for research use only. IMR-1 is not for human or veterinary use. The information provided is based on currently available literature and should be used as a guide. Researchers should always consult the manufacturer's safety data sheet (SDS) and perform their own optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: IMR-1 Treatment in Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1] Aberrant Notch signaling is implicated in the initiation and maintenance of various cancers.[2][3] IMR-1 functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1).[1][4] This inhibitory action attenuates the transcription of Notch target genes, leading to reduced cell growth in Notch-dependent cancer cell lines.[1] The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents or inhibitors like IMR-1.[5][6] This document provides detailed protocols and data for the application of IMR-1 in colony formation assays.
Mechanism of Action: IMR-1 Inhibition of the Notch Pathway
The Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to proteolytic cleavage and the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (Maml) coactivator. This ternary complex, known as the Notch Transcriptional Complex (NTC), activates the transcription of target genes like Hes-1 and Hey-L.[1][3]
IMR-1 specifically inhibits the formation of this complex by disrupting the recruitment of Maml1 to the NICD-CSL complex on the chromatin.[1] This action effectively blocks the transcriptional activation of Notch target genes, thereby suppressing the growth and proliferation of cancer cells that are dependent on this pathway for survival.[1][7]
Quantitative Data Summary
IMR-1 treatment has been shown to cause a dose-dependent reduction in colony formation in Notch-dependent cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) for IMR-1 in disrupting the Notch Ternary Complex is approximately 26 μM.[4] The table below summarizes the observed effects of IMR-1 in colony formation assays using specified cell lines.
| Cell Line | Notch Dependence | Treatment | Concentration (μM) | Observed Effect on Colony Formation | Reference |
| 786-0 | Dependent | IMR-1 | Dose-dependent | Significant reduction in colonies compared to DMSO control. | [1] |
| OE33 | Dependent | IMR-1 | Dose-dependent | Significant reduction in colonies compared to DMSO control. | [1][3] |
| Various | Independent | IMR-1 | Not Specified | No significant effect on colony formation observed. | [1] |
| OE33 & 786-0 | Dependent | IMR-1 | 25 | Used for ChIP assay to confirm disruption of Maml1 recruitment. | [8] |
Experimental Protocol: Colony Formation Assay with IMR-1
This protocol details the steps for evaluating the effect of IMR-1 on the clonogenic survival of adherent cancer cell lines.
Materials and Reagents
-
Appropriate cancer cell line (e.g., 786-0, OE33)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)[5]
-
IMR-1 (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation Solution: 70-100% Methanol or 4% Paraformaldehyde
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol[9]
-
Humidified incubator (37°C, 5% CO₂)
Procedure
1. Cell Preparation and Seeding (Day 0) a. Culture cells to approximately 70-80% confluency. b. Aspirate the culture medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA solution. Incubate at 37°C until cells detach.[5] c. Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.[5] d. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[10] e. Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies. f. Gently swirl the plates to ensure an even distribution of cells.[5]
2. IMR-1 Treatment (Day 1) a. Incubate the seeded plates overnight at 37°C to allow cells to adhere. b. Prepare serial dilutions of IMR-1 in complete medium from your stock solution. A typical concentration range to test might be 5 µM to 50 µM. c. Include a vehicle control (DMSO) at the same final concentration as the highest IMR-1 dose. d. Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of IMR-1 or the vehicle control.
3. Incubation (Days 2-14) a. Return the plates to the humidified incubator at 37°C with 5% CO₂.[5] b. Incubate for 7 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[6][9] Avoid disturbing the plates during this period to prevent colony disruption.[10] c. Depending on the cell line and length of the assay, the medium may need to be carefully replaced with fresh IMR-1-containing medium every 3-4 days.
4. Colony Fixation and Staining a. Once colonies are of adequate size, aspirate the medium from each well. b. Gently wash the wells twice with PBS to remove any remaining medium. c. Add 1-2 mL of a fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.[9] d. Aspirate the fixation solution and allow the plates to air dry completely. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.[9] f. Carefully remove the stain and wash the wells gently with tap water until the background is clear and only the colonies remain stained.[9] g. Allow the plates to air dry completely.
5. Colony Counting and Analysis a. Once dry, the plates can be imaged or scanned. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[5] This can be done manually using a microscope or with automated image analysis software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE) d. Plot the Surviving Fraction as a function of IMR-1 concentration to generate a dose-response curve. This can be used to determine values such as the IC50 (the concentration of IMR-1 that reduces colony formation by 50%).[5]
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: ChIP-seq with IMR-1 Treatment for Studying Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq experiments in conjunction with IMR-1, a small molecule inhibitor of the Notch signaling pathway. IMR-1 disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[1] By comparing the genomic binding profiles of key Notch pathway components, such as Notch1 and Maml1, in the presence and absence of IMR-1, researchers can elucidate the inhibitor's genome-wide effects on Notch-dependent transcription.
Signaling Pathway Perturbation with IMR-1
The canonical Notch signaling pathway is a highly conserved signaling cascade crucial for cell fate decisions. Upon ligand binding, the Notch receptor is cleaved, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (Maml) family of coactivators. This complex activates the transcription of Notch target genes, such as those in the HES and HEY families.
IMR-1 is a novel small molecule that specifically inhibits this process by preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1] This leads to the suppression of Notch target gene transcription and can inhibit the growth of Notch-dependent tumors.[1] Unlike gamma-secretase inhibitors (GSIs) that block the cleavage and release of NICD, IMR-1 targets a more downstream step in the pathway, offering a distinct mechanism for therapeutic intervention. A ChIP-seq experiment targeting Maml1 in the presence of IMR-1 is expected to show a significant reduction in the number and intensity of Maml1 binding sites across the genome.
Figure 1: Notch Signaling Pathway and IMR-1 Mechanism of Action.
Experimental Protocol: ChIP-seq with IMR-1 Treatment
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and IMR-1 Treatment
1.1. Culture cells of interest (e.g., a Notch-dependent cancer cell line such as OE33 or 786-0) to approximately 80% confluency. 1.2. Treat cells with either DMSO (vehicle control) or IMR-1 at a final concentration of 25 µM for 6-24 hours. The optimal treatment time should be determined empirically.[1] 1.3. Harvest cells for crosslinking.
2. Crosslinking
2.1. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. 2.2. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature. 2.3. Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,500 x g for 5 minutes at 4°C. 2.4. Wash the cell pellet twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication
3.1. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. 3.2. Incubate on ice to allow for cell lysis. 3.3. Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP-seq. 3.4. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
4.1. Pre-clear the chromatin with Protein A/G magnetic beads. 4.2. Set aside a small aliquot of the pre-cleared chromatin as an input control. 4.3. Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). A mock immunoprecipitation with a non-specific IgG should be included as a negative control. 4.4. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes. 4.5. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
5. Elution and Reverse Crosslinking
5.1. Elute the chromatin from the beads using an elution buffer. 5.2. Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. 5.3. Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation
6.1. Purify the DNA using a spin column or phenol-chloroform extraction. 6.2. Quantify the purified DNA. 6.3. Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
7. Sequencing and Data Analysis
7.1. Sequence the prepared libraries on a high-throughput sequencing platform. 7.2. Perform quality control on the raw sequencing reads. 7.3. Align the reads to the appropriate reference genome. 7.4. Perform peak calling using a tool such as MACS2 to identify regions of enrichment.[2][3][4] 7.5. Compare the peak profiles between the DMSO- and IMR-1-treated samples to identify differential binding sites.
Figure 2: Experimental Workflow for ChIP-seq with IMR-1 Treatment.
Data Presentation
The primary output of a ChIP-seq experiment is a list of genomic regions (peaks) where the protein of interest is bound. Quantitative analysis of these peaks can reveal the impact of IMR-1 treatment. The following table presents hypothetical, yet representative, data from a Maml1 ChIP-seq experiment in a Notch-dependent cell line treated with either DMSO or IMR-1.
| Metric | DMSO (Vehicle) | IMR-1 (25 µM) | Fold Change |
| Total Number of Maml1 Peaks | 15,234 | 4,578 | -3.33 |
| Number of High-Confidence Peaks (FDR < 0.01) | 10,876 | 2,175 | -5.00 |
| Average Peak Signal Intensity | 85.6 | 42.3 | -2.02 |
| Maml1 Occupancy at HES1 Promoter (Peak Score) | 123.4 | 25.7 | -4.80 |
| Maml1 Occupancy at HEY1 Promoter (Peak Score) | 98.2 | 18.9 | -5.20 |
| Maml1 Occupancy at Housekeeping Gene (GAPDH) Promoter | 5.1 (background) | 4.8 (background) | -1.06 |
This table contains representative data to illustrate the expected outcome of the experiment.
The data indicates a significant global reduction in Maml1 binding to chromatin following IMR-1 treatment, as evidenced by the decrease in the total number of peaks and their average signal intensity. The dramatic reduction in Maml1 occupancy at the promoters of known Notch target genes, HES1 and HEY1, further supports the inhibitory effect of IMR-1 on the formation of the Notch transcriptional activation complex at these specific loci.
Conclusion
The combination of IMR-1 treatment with ChIP-seq provides a powerful approach to dissect the genome-wide consequences of inhibiting the recruitment of Maml1 to the Notch transcriptional complex. This methodology can be applied to various biological systems to identify novel Notch target genes, understand the role of Notch signaling in disease, and evaluate the efficacy of Notch pathway inhibitors in a preclinical setting. The detailed protocol and expected data outcomes presented here serve as a valuable resource for researchers and drug development professionals working in the field of Notch signaling and cancer biology.
References
- 1. MAnorm: a robust model for quantitative comparison of ChIP-Seq data sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 3. How To Analyze ChIP-seq Data For Absolute Beginners Part 4: From FASTQ To Peaks With MACS2 - NGS Learning Hub [ngs101.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for IMR-1 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of IMR-1, a novel small molecule inhibitor of the Notch signaling pathway, in preclinical mouse models of cancer. The protocols outlined below are based on established in vivo studies demonstrating the efficacy of IMR-1 in inhibiting tumor growth.
Mechanism of Action
IMR-1 is a first-in-class inhibitor that targets the Notch transcriptional activation complex.[1][2] Its mechanism of action involves disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL.[1][3] This disruption prevents the transcription of Notch target genes, which are often implicated in cancer cell proliferation, survival, and maintenance of a neoplastic phenotype.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of IMR-1 in the Notch signaling pathway.
In Vivo Efficacy and Data Presentation
IMR-1 has demonstrated significant efficacy in reducing tumor growth in xenograft models of esophageal adenocarcinoma.[1] Daily administration of IMR-1 has been shown to be as effective as other known Notch inhibitors, such as DAPT, in abrogating tumor progression.[1]
Summary of In Vivo Efficacy Data
| Parameter | Details | Reference |
| Drug | IMR-1 | [1] |
| Dose | 15 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | DMSO | [1] |
| Treatment Duration | 24 days | [1] |
| Mouse Model | Nude mice, NSG mice | [1] |
| Cancer Models | OE19 human esophageal adenocarcinoma cell line xenograft, Patient-Derived Xenografts (PDX) from esophageal adenocarcinoma (EAC29, EAC47) | [1] |
| Effect | Significant inhibition of tumor establishment and growth | [1] |
| Observed Side Effects | No observable adverse effects on the animal; body weight remained constant | [1] |
Pharmacokinetic Profile of IMR-1 Metabolite
IMR-1 is metabolized in vivo to its acid metabolite, IMR-1A. The pharmacokinetic parameters of IMR-1A have been determined following the administration of IMR-1.[1]
| Compound | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) |
| IMR-1A | i.v. | 2 | - | 2.22 |
| IMR-1A | i.p. | 100 | 0.50 | 6.16 |
Experimental Protocols
The following are detailed protocols for the administration of IMR-1 in mouse models of cancer, based on published studies.
Esophageal Adenocarcinoma Xenograft Model Protocol
This protocol describes the establishment of a xenograft model using the OE19 human esophageal adenocarcinoma cell line and subsequent treatment with IMR-1.
Materials:
-
OE19 human esophageal adenocarcinoma cells
-
Nude mice
-
IMR-1
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture OE19 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 OE19 cells into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow. For established tumor models, wait until tumors reach a size of approximately 200 mm³.
-
IMR-1 Preparation: Prepare a stock solution of IMR-1 in DMSO. On each treatment day, dilute the stock solution to the final desired concentration for a 15 mg/kg dose.
-
Treatment Administration: Once tumors are established (or immediately after cell injection for tumor establishment studies), begin daily intraperitoneal (i.p.) injections of either IMR-1 (15 mg/kg) or vehicle (DMSO).
-
Data Collection:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 24 days). At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as RT-qPCR for Notch target genes (Hes1, HeyL, Notch3).[1]
Experimental Workflow Diagram
Caption: Workflow for IMR-1 administration in a xenograft mouse model.
Concluding Remarks
IMR-1 represents a promising therapeutic agent for cancers driven by aberrant Notch signaling. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further evaluate the preclinical efficacy and mechanism of action of IMR-1. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Measuring IMR-1 Efficacy in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1][2][3][4] Aberrant Notch signaling is implicated in the development and progression of various cancers. IMR-1 exerts its inhibitory effect by disrupting the formation of the Notch Ternary Complex (NTC) on chromatin. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex, which is essential for the transcriptional activation of Notch target genes.[1][5][6] This mode of action leads to the suppression of tumor growth in Notch-dependent cancer cells. These application notes provide detailed protocols for assessing the efficacy of IMR-1 in cell viability assays, a crucial step in preclinical drug development.
Data Presentation
The efficacy of IMR-1 is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological response by 50%. The following table summarizes the reported IC50 values for IMR-1 in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Various | Not Specified | Not Specified | 26 | MedChemExpress |
| H69 | Small Cell Lung Cancer | Not Specified | Lower than other cell lines | ResearchGate |
| H69AR | Small Cell Lung Cancer | Not Specified | Lower than other cell lines | ResearchGate |
Note: The available public data on specific IC50 values for IMR-1 in a wide range of cell lines is limited. Researchers are encouraged to determine the IC50 empirically for their cell lines of interest using the protocols provided below.
Mandatory Visualizations
IMR-1 Mechanism of Action in the Notch Signaling Pathway
Caption: IMR-1 inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Experimental Workflow for Assessing IMR-1 Efficacy
Caption: General workflow for evaluating the efficacy of IMR-1 using cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IMR-1 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
IMR-1 Treatment: a. Prepare serial dilutions of IMR-1 in complete culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50. b. Include a vehicle control (DMSO) at the same final concentration as the highest IMR-1 concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IMR-1 or vehicle control. d. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Express the cell viability as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of IMR-1 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity.[5][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IMR-1 (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: a. Harvest and count cells to obtain a single-cell suspension. b. Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. c. Allow the cells to attach overnight at 37°C in a humidified 5% CO2 incubator.
-
IMR-1 Treatment: a. Prepare dilutions of IMR-1 in complete culture medium. b. Replace the medium in the wells with medium containing the desired concentrations of IMR-1 or a vehicle control. c. Incubate the plates for the desired treatment duration (this can be continuous for the entire colony formation period or for a shorter, defined period, after which the medium is replaced with fresh, drug-free medium).
-
Colony Formation: a. Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. b. Monitor the plates periodically for colony growth.
-
Fixation and Staining: a. Once colonies are of a sufficient size (typically >50 cells), carefully wash the wells twice with PBS. b. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixation solution and allow the plates to air dry. d. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature. e. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting and Analysis: a. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control) c. Plot the surviving fraction against the IMR-1 concentration to assess its long-term effect on cell viability.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of the Notch inhibitor IMR-1. Consistent application of these methods will yield reliable and reproducible data on the dose-dependent effects of IMR-1 on cancer cell viability and proliferation, which is essential for advancing its potential as a therapeutic agent. Careful optimization of experimental parameters such as cell seeding density and IMR-1 concentration range for each specific cell line is crucial for obtaining accurate and meaningful results.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. jrmds.in [jrmds.in]
- 11. m.youtube.com [m.youtube.com]
- 12. ossila.com [ossila.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Long-Term IMR-1 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Aberrant Notch activity is implicated in the initiation and maintenance of various cancers.[1][3][4] IMR-1 functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, which in turn attenuates the transcription of Notch target genes such as HES1 and HEYL.[1][2] This targeted action inhibits the growth of Notch-dependent cancer cell lines.[1][2]
These application notes provide a comprehensive guide for the long-term in vitro use of IMR-1, including protocols for assessing its effects on cell viability, colony formation, and the induction of cellular senescence.
Data Presentation
IMR-1 Activity and Efficacy
The following table summarizes the quantitative data reported for IMR-1 in various experimental settings.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (NTC Assembly Assay) | 26 µM | In vitro biochemical assay | [2] |
| Effective Concentration (Colony Formation Assay) | 10-30 µM | 786-0, OE33 | [2] |
| Effective Concentration (Notch Target Gene Repression) | 10-30 µM | 786-0, OE33 | [2] |
| In Vivo Dosage (Xenograft Models) | 15 mg/kg | Patient-Derived Xenografts | [2] |
Note: The efficacy of IMR-1 is cell-line dependent. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
Mandatory Visualizations
Signaling Pathway of IMR-1 Action
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Experimental Workflow for Long-Term IMR-1 Treatment
Caption: Workflow for long-term IMR-1 treatment and analysis.
Experimental Protocols
Protocol 1: General Long-Term IMR-1 Treatment of Adherent Cell Lines
This protocol provides a framework for the continuous exposure of adherent cancer cell lines to IMR-1 over an extended period (e.g., 7 to 21 days or longer).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IMR-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Plate cells at a density that allows for long-term growth without reaching over-confluence between passages. This density will need to be optimized for each cell line's growth rate.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Initiation of Treatment:
-
Prepare fresh complete medium containing the desired final concentration of IMR-1. Also, prepare a vehicle control medium with an equivalent concentration of DMSO. Note: The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity.
-
Aspirate the overnight medium from the cells and replace it with the IMR-1 containing medium or the vehicle control medium.
-
-
Maintenance of Long-Term Culture:
-
Replace the medium with freshly prepared IMR-1 or vehicle control medium every 2-3 days.
-
Monitor the cells daily for changes in morphology, signs of stress, or contamination.
-
When the cells reach 70-80% confluence, passage them as required. Re-plate the cells at the optimized seeding density and continue the treatment.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., day 7, 14, 21), harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following long-term IMR-1 treatment.
Materials:
-
Cells cultured long-term with IMR-1 (from Protocol 1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: At the end of the long-term treatment period, harvest and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and long-term proliferative potential.
Materials:
-
Cells cultured long-term with IMR-1 (from Protocol 1)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest cells from the long-term culture and seed them at a very low density (e.g., 200-1000 cells per well) in 6-well plates.
-
Incubation: Culture the cells in their respective IMR-1 or vehicle control medium for 10-14 days, changing the medium every 3 days.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol detects the activity of β-galactosidase at pH 6.0, a well-established biomarker for senescent cells.[5][6] Long-term treatment with pathway inhibitors can induce a state of cellular senescence.[4]
Materials:
-
Cells cultured long-term with IMR-1 on glass coverslips or in culture plates
-
PBS (Phosphate-Buffered Saline)
-
Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0)
Procedure:
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Add Fixing Solution and incubate at room temperature for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add freshly prepared SA-β-gal Staining Solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C without CO₂ overnight. Do not allow the solution to evaporate.
-
-
Visualization:
-
Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
The percentage of senescent cells can be quantified by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.
-
Potential Long-Term Effects and Considerations
-
Acquired Resistance: As with many targeted therapies, prolonged treatment with IMR-1 may lead to the development of acquired resistance.[7][8] This can occur through various mechanisms, including the activation of bypass signaling pathways. It is crucial to monitor for signs of resistance, such as the resumption of proliferation after an initial period of growth inhibition.
-
Paradoxical Effects: Some studies on long-term Notch inhibition (using other inhibitors like DAPT) have shown that while short-term treatment is inhibitory, long-term treatment can paradoxically promote tumor growth in certain contexts.[1] This highlights the importance of evaluating both short-term and long-term outcomes.
-
Cellular Senescence vs. Apoptosis: IMR-1 and other Notch inhibitors can induce different cellular fates, including apoptosis (programmed cell death) or senescence (a state of irreversible growth arrest).[4] The specific outcome is often cell-type and context-dependent. It is advisable to perform assays for both endpoints to fully characterize the long-term effects of IMR-1.
References
- 1. Long-Term Inhibition of Notch in A-375 Melanoma Cells Enhances Tumor Growth Through the Enhancement of AXIN1, CSNK2A3, and CEBPA2 as Intermediate Genes in Wnt and Notch Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cellular Senescence Assay - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IMR-1 Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IMR-1 concentration for their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is IMR-1 and what is its mechanism of action?
A1: IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, IMR-1 prevents the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][4][5] This targeted inhibition of the intracellular Notch pathway makes it a valuable tool for cancer research, particularly for malignancies dependent on Notch signaling.[1][4]
Q2: What is the difference between IMR-1 and its metabolite, IMR-1A?
A2: IMR-1 acts as a prodrug and is metabolized in vivo to its more potent acid metabolite, IMR-1A.[6] IMR-1A exhibits a significantly lower IC50 value (0.5 µM) compared to IMR-1 (26 µM in a cell-free assay), indicating a 50-fold increase in potency.[5][6] For in vitro studies, it is crucial to consider that the observed effects of IMR-1 may be due to its conversion to IMR-1A by the cells.
Q3: How do I determine if my cell line is a good candidate for IMR-1 treatment?
A3: The sensitivity of a cell line to IMR-1 correlates with its dependence on the Notch signaling pathway for growth and survival.[1] A common method to establish Notch dependence is to assess the cell line's sensitivity to gamma-secretase inhibitors (GSIs) like DAPT.[1][7] Cell lines that show reduced growth and decreased expression of Notch target genes (e.g., HES1, HEYL) in response to DAPT are likely to be sensitive to IMR-1.[1][7]
Q4: What is a recommended starting concentration for IMR-1 in cell culture?
A4: A good starting point for in vitro experiments is to perform a dose-response curve ranging from approximately 1 µM to 50 µM. Based on published data, the IC50 of IMR-1 in a cell-free assay is 26 µM.[5] However, the effective concentration in cell-based assays will vary depending on the cell line's permeability and metabolic activity.
Q5: What solvents should be used to dissolve and store IMR-1?
A5: IMR-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of IMR-1 on cell viability or Notch target gene expression. | 1. Cell line is not dependent on the Notch signaling pathway. 2. IMR-1 concentration is too low. 3. Low cell permeability to IMR-1.[1] 4. Insufficient incubation time. 5. IMR-1 degradation. | 1. Confirm Notch dependency using a positive control like DAPT.[1][7] Assess baseline expression of Notch target genes. 2. Perform a wider dose-response experiment with concentrations up to 100 µM. 3. While less of a concern for IMR-1 itself, if using derivatives, consider this possibility. Ensure proper dissolution in DMSO. 4. Extend the incubation period (e.g., 48-72 hours). 5. Prepare fresh stock solutions of IMR-1 and avoid repeated freeze-thaw cycles. |
| High levels of cell death, even at low IMR-1 concentrations. | 1. Off-target toxicity. 2. Cell line is extremely sensitive to Notch inhibition. 3. Solvent (DMSO) toxicity. | 1. While in vivo studies have shown no general toxicity,[1] high in vitro concentrations may have off-target effects. Lower the concentration range in your dose-response curve. 2. Use a lower concentration range and shorter incubation times. 3. Ensure the final DMSO concentration in your culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess its effect. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent IMR-1 concentration in working solutions. 3. Cell line passage number. 4. Contamination of cell cultures. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of IMR-1 from a reliable stock solution for each experiment. 3. Use cells within a consistent and low passage number range, as cellular characteristics can change over time. 4. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IMR-1 and IMR-1A Inhibitory Concentrations
| Compound | Assay Type | IC50 | Reference(s) |
| IMR-1 | Cell-Free Notch Ternary Complex Assay | 26 µM | [5] |
| IMR-1A | Cell-Free Notch Ternary Complex Assay | 0.5 µM | [6] |
Table 2: Examples of Cell Lines Investigated with IMR-1
| Cell Line | Cancer Type | Notch Dependence | Reference(s) |
| OE33 | Esophageal Adenocarcinoma | Dependent | [1] |
| 786-0 | Renal Adenocarcinoma | Dependent | [1] |
| OE19 | Esophageal Adenocarcinoma | Not specified | [1] |
| SUM-149 | Breast Cancer | Not specified | [1] |
| SUM-159 | Breast Cancer | Not specified | [1] |
| HT-1080 | Fibrosarcoma | Not specified | [1] |
| MCF-7 | Breast Cancer | Not specified | [1] |
| T47D | Breast Cancer | Not specified | [1] |
| H-23 | Non-small cell lung adenocarcinoma | Not specified | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal IMR-1 Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
IMR-1 Preparation: Prepare a 2X stock solution of IMR-1 in complete growth medium at various concentrations (e.g., 0, 2, 5, 10, 20, 40, 60, 80, 100 µM). The 0 µM concentration will serve as the vehicle control (containing the same final concentration of DMSO as the highest IMR-1 concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X IMR-1 solutions to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the IMR-1 concentration to determine the IC50 value.
Protocol 2: Analysis of Notch Target Gene Expression by RT-qPCR
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentration of IMR-1 and a vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in IMR-1 treated cells compared to the vehicle control.
Visualizations
Caption: Mechanism of action of IMR-1 in the Notch signaling pathway.
Caption: A typical experimental workflow for optimizing IMR-1 concentration.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
IMR-1 solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with IMR-1, a small molecule inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is IMR-1 and what is its mechanism of action?
A1: IMR-1 is a novel, cell-permeable small molecule that inhibits the Notch signaling pathway.[1] It functions by disrupting the assembly of the Notch Transcriptional Complex (NTC) on chromatin.[2] Specifically, IMR-1 prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL, thereby inhibiting the transcription of Notch target genes.[1][2] It has a reported IC50 of 26 μM for targeting transcriptional activation.[1][3]
Q2: What is IMR-1A and how does it relate to IMR-1?
A2: IMR-1 is metabolized in vivo to its acid metabolite, IMR-1A.[2] IMR-1A is a significantly more potent inhibitor of the Notch pathway, with a reported IC50 of 0.5 μM, representing a 50-fold increase in potency compared to the parent compound, IMR-1.[4][5] Researchers conducting in vivo studies should be aware that the observed biological effects may be attributable to this more active metabolite.
Q3: What are the known liabilities of the IMR-1 chemical structure?
A3: The core structure of IMR-1 contains a rhodanine moiety.[2] Molecules containing this moiety are sometimes flagged as Pan-Assay Interference Compounds (PAINs) due to their potential for non-specific interactions or reactivity.[2] However, studies have shown that IMR-1 exhibits specificity for Notch target genes, demonstrates reversible, non-covalent binding to Notch1, and does not cause general toxicity in vivo, suggesting that issues with non-specific effects are minimal in the context of its primary mechanism.[2]
Q4: In which cell lines has IMR-1 been shown to be effective?
A4: IMR-1 has been shown to inhibit the growth of Notch-dependent cancer cell lines.[2] Specific examples include the human esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2][6] It is crucial to confirm that your experimental cell line is dependent on Notch signaling for the desired phenotype (e.g., proliferation) to observe significant effects.
Solubility and Solution Preparation
Solubility Data
Properly dissolving IMR-1 is critical for obtaining reliable and reproducible experimental results. The solubility can vary between suppliers and batches.
| Solvent | Reported Solubility | Source | Notes |
| DMSO | 20 mg/mL | Sigma-Aldrich | Clear solution. |
| DMSO | 70 mg/mL | Selleck Chemicals[3] | Fresh DMSO is recommended as moisture can reduce solubility.[3] |
Protocols for Solution Preparation
Protocol 1: Preparing a Concentrated Stock Solution
-
Compound: IMR-1 powder.
-
Solvent: High-purity, anhydrous DMSO.
-
Procedure:
-
Aseptically weigh the required amount of IMR-1 powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10-25 mg/mL).
-
To aid dissolution, vortex thoroughly. If precipitation persists, gentle warming or sonication can be applied.[1]
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Caption: Workflow for preparing IMR-1 stock solution.
Protocol 2: Preparing In Vitro Working Solutions
-
Thaw a single aliquot of the IMR-1 DMSO stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.
-
Mix immediately and thoroughly by gentle inversion or pipetting to avoid precipitation.
-
Use the working solution immediately after preparation.
Protocol 3: Preparing In Vivo Formulations
For animal studies, specific formulations are required to maintain solubility and bioavailability. It is recommended to prepare these solutions fresh on the day of use.[1]
| Formulation Components (Example for 1 mL) | Procedure | Use Case | Source |
| 1. 100 µL of 25 mg/mL IMR-1 in DMSO2. 400 µL PEG3003. 50 µL Tween-804. 450 µL Saline | Add solvents one by one in the order listed, mixing thoroughly after each addition. The final solution should be clear. | Intraperitoneal (i.p.) injection. | MedchemExpress[1] |
| 1. 100 µL of 25 mg/mL IMR-1 in DMSO2. 900 µL Corn oil | Add the DMSO stock to the corn oil and mix evenly. | i.p. injection. Note: Use with caution for dosing periods longer than two weeks. | MedchemExpress[1] |
| 1. 100 µL of 25 mg/mL IMR-1 in DMSO2. 900 µL of 20% SBE-β-CD in Saline | Add the DMSO stock to the SBE-β-CD solution and mix evenly. This yields a suspended solution. | Oral and i.p. injection. | MedchemExpress[1] |
Stability and Storage
| Solution Type | Storage Temperature | Duration | Recommendations |
| Solid Powder | 2-8°C | As per supplier | Store in a dry, dark place. |
| DMSO Stock | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[5] |
| DMSO Stock | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] |
| Aqueous Working Solution | Room Temp / 37°C | Use immediately | IMR-1 has limited stability in aqueous media. Prepare fresh for each experiment. |
| In Vivo Formulation | Room Temp | Use immediately | Prepare fresh on the day of dosing.[1] |
Troubleshooting Guide
This section addresses common problems encountered when working with IMR-1.
Issue 1: IMR-1 precipitates when added to my cell culture medium.
-
Cause: IMR-1 has poor aqueous solubility. The high concentration of the DMSO stock solution can cause the compound to "crash out" when it comes into contact with the aqueous medium.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the IMR-1 stock.
-
Lower final concentration: If possible, test a lower final concentration of IMR-1.
-
Increase mixing speed: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Check DMSO percentage: Ensure the final concentration of DMSO in the medium is not cytotoxic to your cells (typically <0.5%). If your experiment allows, a slightly higher DMSO concentration might improve solubility, but this must be validated with a vehicle control.
-
Issue 2: I observe inconsistent or no biological activity.
-
Cause: This can be due to compound degradation, improper dosage, or cell-line specific factors.
-
Solution:
-
Prepare Fresh Solutions: IMR-1 can degrade in solution. Always use freshly prepared working solutions for each experiment. Avoid using previously prepared and stored aqueous solutions.
-
Verify Stock Solution Integrity: If you suspect the stock solution has degraded, prepare a fresh stock from solid powder.
-
Confirm Notch Dependence: Verify that your cell line is sensitive to Notch pathway inhibition. Run a positive control with a known Notch inhibitor like DAPT (a γ-secretase inhibitor).[7]
-
Consider Metabolism (in vivo): For in vivo studies, remember that IMR-1 is converted to the more potent IMR-1A.[2][4] The dosing and observed effects should be interpreted with this in mind.
-
Review IC50: The reported IC50 is 26 μM.[1] Ensure your experimental concentrations are within a relevant range to observe an effect.
-
Caption: Troubleshooting flowchart for common IMR-1 issues.
IMR-1 Signaling Pathway Inhibition
IMR-1 acts at a specific point in the canonical Notch signaling pathway, downstream of receptor cleavage.
Caption: IMR-1 inhibits Notch signaling by blocking Maml1 recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
potential off-target effects of IMR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IMR-1, a small molecule inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IMR-1?
A1: IMR-1 is a novel inhibitor of the Notch signaling pathway.[1][2] Its primary mechanism involves preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][3] This disruption attenuates the transcription of Notch target genes, which can inhibit the growth of tumors that are dependent on Notch signaling.[1][3]
Q2: How does the mechanism of IMR-1 differ from gamma-secretase inhibitors (GSIs)?
A2: IMR-1 targets the intracellular Notch pathway by disrupting the assembly of the transcriptional activation complex.[3][4] In contrast, gamma-secretase inhibitors (GSIs) block the cleavage and release of the Notch intracellular domain (NICD), which is an earlier step in the signaling cascade.[3] This difference in mechanism means that IMR-1 does not affect the cellular levels of NICD.[2][3]
Q3: Is IMR-1 specific to the Notch pathway?
A3: Experimental data suggests that IMR-1 is a specific inhibitor of the Notch pathway.[3] Studies have shown that it selectively inhibits the growth of cell lines dependent on Notch signaling and specifically affects the transcription of Notch target genes.[3] Furthermore, no general toxicity was observed during in vivo treatment with IMR-1.[3]
Q4: What is IMR-1A?
A4: IMR-1A is the acid metabolite of IMR-1 that is formed in vivo.[3][5] It is a potent Notch inhibitor with an IC50 of 0.5 µM, which is a 50-fold increase in potency compared to IMR-1.[5]
Q5: I've read that the rhodanine moiety in IMR-1 can lead to non-specific effects. Is this a concern?
A5: While rhodanines have been associated with pan-assay interference compounds (PAINS) due to potential non-specific interactions, extensive characterization of IMR-1 suggests this is not a significant issue.[3] The specificity of IMR-1 has been supported by several lines of evidence, including the fact that not all analogs containing a rhodanine moiety inhibit the NTC, and that IMR-1 demonstrates reversible, non-covalent binding to Notch1.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity in a Notch-independent cell line. | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration. Ensure the concentration used is within the recommended range for Notch-dependent inhibition. |
| Non-specific effects of the rhodanine moiety. | Include a negative control compound containing a rhodanine moiety that is known to be inactive against the Notch pathway to assess non-specific effects. | |
| No effect on Notch target gene expression in a known Notch-dependent cell line. | Insufficient concentration of IMR-1. | Verify the concentration and purity of the IMR-1 stock solution. Increase the concentration of IMR-1 in a stepwise manner. |
| Cell line has developed resistance. | Confirm Notch dependency with a positive control inhibitor like DAPT (a GSI).[3] | |
| Inefficient cellular uptake. | Increase incubation time. Ensure appropriate solvent (e.g., DMSO) is used and that the final concentration in the media is not inhibitory to the cells. | |
| Variability in experimental results. | Degradation of IMR-1. | Prepare fresh stock solutions of IMR-1 and store them appropriately at -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and treatment duration. | |
| Unexpected changes in pathways other than Notch. | Potential off-target kinase inhibition. | While IMR-1 is reported to be selective, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out without specific kinome profiling. Compare results with other Notch inhibitors that have a different mechanism of action. |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay to Validate IMR-1 Mechanism of Action
This protocol is designed to verify that IMR-1 disrupts the recruitment of Maml1 to the Notch Ternary Complex on a target gene promoter, such as HES1.
Materials:
-
IMR-1
-
DAPT (as a positive control)
-
DMSO (vehicle control)
-
Formaldehyde (1%)
-
Glycine (0.125 M)
-
SDS Lysis Buffer
-
Antibodies: anti-Notch1, anti-Maml1
-
Protein A/G magnetic beads
-
qPCR reagents and primers for HES1 promoter
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with IMR-1 (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO for 24 hours.[6]
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin overnight with anti-Notch1 or anti-Maml1 antibodies.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers specific for the HES1 promoter to quantify the amount of immunoprecipitated DNA.
Expected Outcome: Treatment with IMR-1 should lead to a significant decrease in the occupancy of Maml1 at the HES1 promoter compared to the DMSO control, while the occupancy of Notch1 should remain unaffected.[2] DAPT treatment should decrease the occupancy of both Maml1 and Notch1.[3]
Visualizations
Caption: Mechanism of IMR-1 in the Notch signaling pathway.
Caption: Experimental workflow for ChIP-qPCR to assess IMR-1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: IMR-1 Toxicity Profiling in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the toxicity of IMR-1, a Notch signaling inhibitor, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of IMR-1 in non-cancerous cell lines?
A1: IMR-1 is a small molecule inhibitor that targets the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2][3] While its primary development has been as an anti-cancer therapeutic targeting Notch-dependent tumors, its effect on non-cancerous cells is a critical aspect of its preclinical safety assessment. Generally, non-cancerous cell lines are expected to be less sensitive to IMR-1 than Notch-dependent cancer cell lines. However, since the Notch signaling pathway plays a role in the self-renewal and differentiation of normal stem and progenitor cells, some level of toxicity in certain non-cancerous cell types may be observed. It is crucial to establish a dose-response curve for each specific non-cancerous cell line being investigated.
Q2: Which non-cancerous cell lines are recommended for initial IMR-1 toxicity screening?
A2: A panel of non-cancerous cell lines representing different tissues is recommended to assess the potential for off-target toxicity. Commonly used cell lines for general cytotoxicity testing include:
-
hTERT-RPE1: A human retinal pigment epithelial cell line immortalized with hTERT, often used as a model for a non-cancerous epithelial cell type.
-
NIH-3T3: A mouse embryonic fibroblast cell line.[4]
-
HaCaT: A human keratinocyte cell line.[4]
-
HEK-293T: A human embryonic kidney cell line.[4]
-
Primary cells: When possible, primary cells isolated from relevant tissues can provide more physiologically relevant data.
The choice of cell line should be guided by the intended therapeutic application of IMR-1.
Q3: What are the key experimental readouts to assess IMR-1 toxicity?
A3: A comprehensive assessment of IMR-1 toxicity should include multiple endpoints:
-
Cell Viability: To determine the concentration of IMR-1 that reduces the number of viable cells.
-
Cytotoxicity: To measure the degree to which IMR-1 causes cell lysis.
-
Apoptosis: To investigate if IMR-1 induces programmed cell death.
-
Cell Cycle Analysis: To determine if IMR-1 causes cell cycle arrest.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo).
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| IMR-1 Precipitation | IMR-1 may precipitate at high concentrations in culture media. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower solvent concentration (e.g., DMSO < 0.1%). |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by adding an appropriate volume of solubilization buffer and incubating for a sufficient time with gentle shaking. |
| Interference of IMR-1 with Assay Reagents | To check for chemical interference, run a cell-free control with IMR-1 and the assay reagents. |
Guide 2: No Significant Toxicity Observed at Expected Concentrations
Problem: You do not observe a significant decrease in cell viability even at high concentrations of IMR-1.
Possible Causes and Solutions:
| Cause | Solution |
| Low Notch Signaling Dependence | The selected non-cancerous cell line may not rely on the Notch signaling pathway for survival and proliferation. Consider testing a Notch-dependent cancer cell line as a positive control to confirm the activity of your IMR-1 stock. |
| Short Incubation Time | The cytotoxic effects of IMR-1 may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
| IMR-1 Degradation | IMR-1 may be unstable in your culture conditions. Prepare fresh stock solutions and consider replenishing the media with fresh IMR-1 during long incubation periods. |
| High Cell Seeding Density | A high cell density can mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Quantitative Data Summary
The following tables present hypothetical data for the toxicity of IMR-1 in a panel of non-cancerous cell lines compared to a Notch-dependent cancer cell line (e.g., 786-0, as mentioned in the literature[1]). Note: This is example data for illustrative purposes.
Table 1: IC50 Values of IMR-1 in Various Cell Lines after 72h Treatment
| Cell Line | Cell Type | IC50 (µM) |
| 786-0 (Control) | Renal Cancer (Notch-dependent) | 15 |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelium | > 100 |
| NIH-3T3 | Non-cancerous Mouse Fibroblast | 85 |
| HaCaT | Non-cancerous Human Keratinocyte | 92 |
| HEK-293T | Non-cancerous Human Embryonic Kidney | > 100 |
Table 2: Apoptosis Induction by IMR-1 (25 µM) after 48h Treatment
| Cell Line | % Apoptotic Cells (Annexin V positive) |
| 786-0 (Control) | 45% |
| hTERT-RPE1 | < 5% |
| NIH-3T3 | 12% |
| HaCaT | 10% |
| HEK-293T | < 5% |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
IMR-1 Treatment: Prepare serial dilutions of IMR-1 in culture medium. Remove the old medium from the wells and add 100 µL of the IMR-1 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of IMR-1 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Caption: Experimental workflow for assessing IMR-1 cytotoxicity using MTT assay.
Caption: Troubleshooting logic for IMR-1 cytotoxicity experiments.
References
mitigating IMR-1 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential degradation and ensuring the effective use of IMR-1 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is IMR-1 and how does it work?
IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[1] This disruption attenuates the transcription of Notch target genes.[1] It is important to note that IMR-1 is a prodrug; its ethyl ester group is hydrolyzed by intracellular esterases to produce the active acid metabolite, IMR-1A, which is a potent Notch inhibitor.[2]
Q2: My IMR-1 solution appears to have lost activity. What are the possible causes?
Several factors can contribute to a perceived loss of IMR-1 activity:
-
Improper Storage: IMR-1 is susceptible to degradation if not stored correctly. As a powder, it should be stored at -20°C for up to 3 years.[3][4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[3][4]
-
Incorrect Solvent: While DMSO is a common solvent, ensure it is of high quality and anhydrous. Moisture-absorbing DMSO can reduce the solubility of IMR-1.[3][4]
-
Cellular Metabolism: The conversion of IMR-1 to its active form, IMR-1A, depends on intracellular esterase activity.[2] Variations in esterase levels across different cell lines could affect the efficacy of IMR-1.
-
Experimental Conditions: The pH and temperature of your experimental buffers can influence the stability of small molecules. It is crucial to maintain physiological conditions unless the protocol specifies otherwise.
Q3: What are the recommended storage and handling procedures for IMR-1?
To ensure the stability and efficacy of IMR-1, follow these guidelines:
-
Stock Solutions:
-
Dissolve in a suitable solvent such as DMSO (up to 45 mg/ml) or ethanol (up to 9 mg/ml with warming).[2]
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][4]
-
Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4]
-
-
Working Solutions: Prepare fresh working solutions from stock for each experiment. For in vivo studies, specific formulations may be required.[5]
Q4: How can I verify the activity of my IMR-1?
If you suspect IMR-1 degradation, you can perform a dose-response experiment in a Notch-dependent cell line and measure the expression of a known Notch target gene, such as HES1 or HEY1, using RT-qPCR.[1] A decrease in target gene expression with increasing concentrations of IMR-1 would indicate its activity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with IMR-1.
| Issue | Possible Cause | Troubleshooting Steps |
| No or reduced inhibition of Notch signaling | 1. IMR-1 Degradation: Improper storage or handling. 2. Low Cell Permeability: The compound is not efficiently entering the cells. 3. Low Esterase Activity: Inefficient conversion of IMR-1 to the active IMR-1A. 4. Incorrect Concentration: The concentration of IMR-1 is too low to elicit a response. | 1. Review storage conditions and handling procedures. Use a fresh aliquot of IMR-1 stock solution. 2. While IMR-1 generally has good cell permeability, consider optimizing incubation time. 3. If possible, use IMR-1A directly to bypass the need for metabolic activation. 4. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Inconsistent results between experiments | 1. Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution. 2. Inconsistent Cell Conditions: Variations in cell density, passage number, or health. 3. Variability in Treatment: Inconsistent incubation times or final concentrations. | 1. Always use freshly thawed aliquots of the stock solution for each experiment. 2. Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the exponential growth phase. 3. Carefully control all experimental parameters, including incubation times and final concentrations of IMR-1. |
| Precipitation of IMR-1 in culture medium | 1. Low Solubility: The final concentration of IMR-1 in the aqueous culture medium exceeds its solubility limit. 2. Solvent Shock: The method of diluting the DMSO stock into the aqueous medium causes precipitation. | 1. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility. 2. When preparing the working solution, add the IMR-1 stock to the medium dropwise while vortexing or mixing to ensure rapid and even dispersion. |
Data Summary
The following table summarizes key quantitative data for IMR-1 and its active metabolite, IMR-1A.
| Parameter | IMR-1 | IMR-1A | Reference |
| Molecular Weight | 353.41 g/mol | 325.36 g/mol | [3][4] |
| IC50 (Notch) | 26 µM | 0.5 µM | [3][4] |
| Binding Affinity (Kd to NICD) | Not specified | 2.9 µM | [4] |
| Solubility in DMSO | ~70 mg/mL (198.07 mM) | ~6 mg/mL (18.44 mM) | [3][4] |
Experimental Protocols
1. Colony Formation Assay to Assess IMR-1 Efficacy
This protocol is a general guideline for assessing the effect of IMR-1 on the proliferation of Notch-dependent cancer cell lines.
-
Cell Seeding: Seed Notch-dependent cells (e.g., 786-0 or OE33) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
IMR-1 Treatment: The following day, treat the cells with a range of IMR-1 concentrations (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh IMR-1-containing medium every 3-4 days.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies in each well.
-
2. RT-qPCR for Notch Target Gene Expression
This protocol outlines the steps to measure the effect of IMR-1 on the transcription of Notch target genes.
-
Cell Treatment: Seed cells in a 6-well plate and treat with IMR-1 at the desired concentration and for the appropriate time (e.g., 24-48 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of IMR-1.
Caption: Troubleshooting workflow for IMR-1 experiments.
References
IMR-1 Technical Support Center: Experimental Controls and Best Practices
Welcome to the IMR-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the novel Notch inhibitor, IMR-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IMR-1?
A1: IMR-1 is a first-in-class small molecule inhibitor of the Notch signaling pathway. It functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][2] This prevents the transcriptional activation of Notch target genes, thereby inhibiting downstream signaling.
Q2: What is the recommended solvent and storage condition for IMR-1?
A2: IMR-1 is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO and store it at 2-8°C for short-term storage. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the relationship between IMR-1 and IMR-1A?
A3: IMR-1 is metabolized in vivo to its acid metabolite, IMR-1A.[3] IMR-1A is a more potent Notch inhibitor, with an IC50 of 0.5 µM, which is approximately 50-fold more potent than IMR-1 (IC50 of 26 µM).[1][3] This suggests that IMR-1 may act as a prodrug for the more active IMR-1A.
Q4: What are the key differences in the mechanism of IMR-1 compared to Gamma-Secretase Inhibitors (GSIs)?
A4: IMR-1 targets a specific step in the Notch signaling pathway downstream of receptor cleavage, namely the assembly of the transcriptional activation complex.[2] In contrast, Gamma-Secretase Inhibitors (GSIs) are broader-spectrum inhibitors that block the proteolytic cleavage of the Notch receptor, which is a necessary step for the release of the Notch Intracellular Domain (NICD). GSIs can also affect the processing of other proteins, leading to potential off-target effects.
Troubleshooting Guides
General Experimental Issues
| Issue | Possible Cause | Recommendation |
| Inconsistent or variable results between experiments | 1. Inconsistent IMR-1 concentration due to improper dissolution or storage. 2. Variability in cell culture conditions (passage number, confluency). 3. Degradation of IMR-1 from multiple freeze-thaw cycles. | 1. Ensure complete dissolution of IMR-1 in DMSO. Prepare fresh dilutions from a stable stock for each experiment. 2. Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. 3. Aliquot IMR-1 stock solutions to minimize freeze-thaw cycles. |
| Unexpected cell toxicity | 1. DMSO concentration is too high. 2. IMR-1 concentration is above the optimal range for the specific cell line. | 1. Ensure the final DMSO concentration in the culture medium is below a toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of IMR-1 for your cell line. |
| No observable effect of IMR-1 | 1. The cell line used is not dependent on the Notch signaling pathway. 2. Insufficient incubation time with IMR-1. 3. Degradation of the IMR-1 compound. | 1. Confirm that your cell line expresses Notch receptors and is sensitive to Notch inhibition. This can be tested by observing the effect of a known Notch pathway activator or a positive control inhibitor like DAPT. 2. Optimize the incubation time. Effects on gene expression may be observed earlier than effects on cell viability or proliferation. 3. Use a fresh aliquot of IMR-1 and verify its activity with a positive control experiment. |
Specific Assay Troubleshooting
Western Blot
| Issue | Possible Cause | Recommendation |
| No change in cleaved Notch1 (NICD) levels after IMR-1 treatment | IMR-1 does not inhibit the cleavage of the Notch receptor. | This is an expected result. IMR-1 acts downstream of Notch cleavage. To confirm pathway inhibition, assess the expression of Notch target genes (e.g., HES1, HEY1) via Western blot or RT-qPCR. |
| Inconsistent protein loading | Pipetting errors or inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading by running a loading control (e.g., GAPDH, β-actin). |
RT-qPCR
| Issue | Possible Cause | Recommendation |
| High variability in target gene expression | 1. Poor RNA quality. 2. Inefficient primer design. | 1. Ensure high-quality, intact RNA is used for cDNA synthesis. 2. Validate primer efficiency for target genes (e.g., HES1, HEYL) and housekeeping genes. |
| No significant downregulation of Notch target genes | 1. Cell line is not responsive to Notch inhibition. 2. Suboptimal IMR-1 concentration or incubation time. | 1. Confirm Notch pathway activity in your cell line. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in gene expression. |
Colony Formation Assay
| Issue | Possible Cause | Recommendation |
| Colonies are too dense or too sparse in the control group | Incorrect cell seeding density. | Optimize the number of cells seeded per well to obtain well-separated, countable colonies in the control group. This is cell-line dependent. |
| High background staining | Incomplete washing or excessive staining. | Ensure thorough but gentle washing of the plates before and after staining to reduce background. Optimize staining and destaining times. |
Experimental Protocols & Data
IMR-1 In Vitro Efficacy Data
| Parameter | Value | Reference |
| IC50 (IMR-1) | 26 µM | [1] |
| IC50 (IMR-1A) | 0.5 µM | [3] |
| Effective In Vitro Concentration | 25 µM (for cell-based assays) | [2] |
IMR-1 In Vivo Efficacy Data
| Parameter | Value | Species | Reference |
| Dosage | 15 mg/kg | Mouse | [1] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | [1] |
Detailed Methodologies
Cell Culture and IMR-1 Treatment:
-
Culture cells in the appropriate medium and conditions.
-
Seed cells at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of IMR-1 in DMSO (e.g., 10 mM).
-
Dilute the IMR-1 stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Replace the existing medium with the IMR-1 containing medium or the vehicle control medium.
-
Incubate for the desired duration before proceeding with downstream analysis.
Western Blot for Notch Target Proteins:
-
After IMR-1 treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a Notch target protein (e.g., HES1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for Notch Target Gene Expression:
-
Following IMR-1 treatment, extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Allow cells to attach, and then treat with various concentrations of IMR-1 or vehicle control.
-
Incubate for 7-14 days, replacing the medium with fresh IMR-1 or vehicle control every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol, and stain with crystal violet.
-
Wash away excess stain, allow the plates to dry, and count the number of colonies.
Visualizations
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Caption: General experimental workflow for using IMR-1.
Caption: A logical approach to troubleshooting unexpected IMR-1 results.
References
IMR-1 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of IMR-1.
Frequently Asked Questions (FAQs)
Q1: What is IMR-1 and what is its mechanism of action?
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] Its primary mechanism of action is to disrupt the formation of the Notch transcriptional activation complex.[2][4] Specifically, IMR-1 prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL.[1][2] This disruption blocks the transcription of Notch target genes, such as Hes-1 and Hey-L, which are often implicated in tumor growth and maintenance.[2][5]
Q2: What is the active form of IMR-1 in vivo?
In vivo, IMR-1 acts as a pro-drug and is metabolized to its acid metabolite, IMR-1A. IMR-1A is significantly more potent than the parent compound, with an IC50 of 0.5 µM, representing a 50-fold increase in potency compared to IMR-1 (IC50 of 26 µM).[1][6] The conversion to IMR-1A likely enhances the solubility and cell permeability of the active compound.[2]
Q3: What are the primary challenges associated with the in vivo delivery of IMR-1?
The main challenges for in vivo delivery of IMR-1 revolve around its solubility and the need for an appropriate delivery vehicle. Like many small molecule inhibitors, IMR-1 has limited aqueous solubility, which can impact its bioavailability and efficacy when administered in vivo.[1] Careful formulation is required to achieve and maintain a therapeutic concentration in plasma.
Q4: How can the solubility of IMR-1 be improved for in vivo experiments?
Several solvent formulations have been successfully used to deliver IMR-1 in vivo. These typically involve a combination of DMSO, PEG300, Tween-80, and saline, or using corn oil as a vehicle.[1] It is crucial to prepare these formulations carefully, sometimes requiring heat or sonication to aid dissolution.[1] For detailed formulations, refer to the data table in the Troubleshooting Guide section.
Q5: Are there known off-target effects or toxicity associated with IMR-1?
Studies have shown that IMR-1 is a specific inhibitor of the Notch pathway.[2] It selectively inhibits the growth of Notch-dependent cell lines and affects the transcription of Notch target genes.[2] In vivo studies using patient-derived xenograft (PDX) models in mice at a dose of 15 mg/kg did not report any significant weight loss or other visible signs of adverse effects.[3] Furthermore, pharmacokinetic studies in mice showed no clinical signs of toxicity.[2] However, as with any therapeutic agent, it is crucial to include proper controls, such as a vehicle-only treatment group, to monitor for any potential non-specific effects.
Troubleshooting Guides
Problem 1: Poor or inconsistent efficacy in tumor models.
-
Possible Cause: Inadequate drug solubility leading to precipitation and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Formulation Protocol: Ensure the solvent system is prepared exactly as described in established protocols. Precipitation or phase separation can occur if the components are mixed incorrectly.[1]
-
Use Sonication/Heat: If precipitation is observed during preparation, gentle heating and/or sonication can help dissolve the compound.[1]
-
Select an Appropriate Vehicle: The choice of vehicle is critical. The table below summarizes effective formulations for in vivo use. Consider the administration route (e.g., intraperitoneal injection) when selecting a vehicle.[1]
-
-
Possible Cause: Sub-optimal dosing or administration schedule.
-
Troubleshooting Steps:
-
Review Dosing Studies: Published studies have demonstrated that IMR-1 administered at 15 mg/kg via intraperitoneal injection for 28 days effectively inhibits tumor growth in PDX models.[1][7]
-
Monitor Plasma Concentration: If feasible, perform pharmacokinetic analysis to ensure that the active metabolite, IMR-1A, reaches and maintains a therapeutic concentration above its IC50 of 500 nmol/L.[6][7]
-
Problem 2: Observed toxicity or adverse events in animal models.
-
Possible Cause: Toxicity related to the delivery vehicle.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: Always administer the vehicle solution without IMR-1 to a control group of animals. This will help differentiate between vehicle-induced toxicity and compound-specific effects.
-
Evaluate Vehicle Components: Some components, like DMSO, can have biological effects at high concentrations. Ensure the final concentration of each solvent in the formulation is within a safe and acceptable range for the animal model being used.
-
-
Possible Cause: Potential for off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: In a subset of tumors from treated animals, perform RT-qPCR or Western blot analysis to confirm the downregulation of Notch target genes (e.g., Hes1, HeyL, Notch3).[7] This verifies that the observed effects are mediated through the intended pathway.
-
Use Notch-Independent Controls: If possible, include a tumor model that is not dependent on Notch signaling. Lack of efficacy in this model would support the on-target specificity of IMR-1.[2]
-
Data Presentation
Table 1: In Vivo Solubility Formulations for IMR-1
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | Recommended for achieving a clear solution.[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (Suspended Solution) | Requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (Clear Solution) | Use with caution for dosing periods longer than two weeks.[1] |
Table 2: Pharmacokinetic Properties of IMR-1 Metabolite (IMR-1A) in Mice
| Parameter | Intravenous (IV) Dose (2 mg/kg) | Intraperitoneal (IP) Dose (100 mg/kg) |
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | Not Reported |
| Terminal Elimination Half-life (T½) | 2.22 hours | Not Reported |
| Volume of Distribution (Vss) | ~4-fold higher than total body water | Not Reported |
| Time to Max Concentration (Tmax) | Not Applicable | 0.50 hours |
Data derived from studies administering the parent compound IMR-1.
Table 3: Efficacy of IMR-1 in Patient-Derived Xenograft (PDX) Models
| Model | Treatment | Dose | Duration | Outcome |
| EAC29 (Esophageal Adenocarcinoma) | IMR-1 (i.p.) | 15 mg/kg | 24 days | Significant inhibition of tumor growth.[2][7] |
| EAC47 (Esophageal Adenocarcinoma) | DAPT (GSI control) | 20 mg/kg | 24 days | Significant inhibition of tumor growth, comparable to IMR-1 effects.[2][7] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) suitable for hosting human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or cells into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-6 per group).
-
IMR-1 Formulation Preparation (using Protocol 1 from Table 1):
-
Prepare a stock solution of IMR-1 in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve the final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Vortex thoroughly. If needed, use gentle warming or sonication to ensure the compound is fully dissolved.[1]
-
Prepare the vehicle control using the same solvent mixture without IMR-1.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze tumor tissue to confirm target engagement (e.g., RT-qPCR for Notch target genes).[7]
-
Perform statistical analysis (e.g., t-test) to determine the significance of tumor growth inhibition between the treated and control groups.[7]
-
Visualizations
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Caption: Experimental workflow for an IMR-1 in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of IMR-1 and DAPT in Notch Pathway Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that shapes experimental outcomes and therapeutic potential. In the realm of Notch signaling, a pathway crucial in development and disease, both IMR-1 and DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) are pivotal tools. This guide provides an objective, data-driven comparison of these two inhibitors to inform their application in research and development.
IMR-1 is a first-in-class small molecule that directly targets the intracellular Notch transcriptional machinery, offering a highly specific mode of action.[1][2] In contrast, DAPT is a well-established γ-secretase inhibitor (GSI) that acts on an earlier, membrane-proximal step of Notch activation.[3] This fundamental difference in their mechanism underpins their distinct profiles in terms of specificity, off-target effects, and experimental utility.
Mechanism of Action: A Tale of Two Targets
The primary distinction between IMR-1 and DAPT lies in their molecular targets within the Notch signaling cascade.
DAPT functions as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein protease responsible for the final intramembrane cleavage of the Notch receptor. This cleavage is essential to release the Notch Intracellular Domain (NICD), which then translocates to the nucleus. By inhibiting γ-secretase, DAPT prevents the generation of NICD, thereby halting the downstream signaling cascade.[3][4]
IMR-1 acts further downstream, directly targeting the Notch transcriptional activation complex (NTC) in the nucleus. It functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[1][5][6] This prevents the assembly of a functional transcriptional complex, thus blocking the expression of Notch target genes like HES1 and HEYL.[1][2] Crucially, IMR-1 does not alter the cellular levels of NICD itself, a key mechanistic difference from DAPT.[1]
Performance and Efficacy: A Quantitative Look
Both inhibitors demonstrate efficacy in suppressing Notch-dependent cellular processes, such as the proliferation and colony-forming ability of cancer cell lines. While potency can be context-dependent, available data allows for a direct comparison.
| Parameter | IMR-1 | DAPT | Reference(s) |
| Target | Notch Transcriptional Complex (NTC) | γ-secretase | [1][3] |
| Mechanism | Prevents Maml1 recruitment | Prevents NICD cleavage | [1][4] |
| IC₅₀ (NTC Assembly) | 26 µM | Not Applicable | [5][6] |
| EC₅₀ (Colony Formation) | 10–15 µM (OE33 cells) | 10–15 µM (OE33 cells) | [7] |
| In Vivo Efficacy | 15 mg/kg abrogated tumor growth | 20 mg/kg abrogated tumor growth | [8] |
Specificity and Off-Target Effects
A crucial differentiator for any inhibitor is its specificity. By targeting the unique Notch transcriptional complex, IMR-1 was designed for higher specificity compared to GSIs.
IMR-1: Studies indicate that IMR-1's sensitivity profile across various cancer cell lines is comparable to that of DAPT, suggesting it acts specifically on the Notch pathway.[1] Its mode of action, which is independent of NICD cleavage, makes it a valuable tool for studying the nuclear-specific functions of Notch signaling. While there is potential for crosstalk between the Notch and Wnt/β-catenin pathways, direct, significant off-target effects of IMR-1 have not been prominently reported.[5]
DAPT: As γ-secretase has multiple substrates beyond the Notch receptors, DAPT has known off-target effects. Other proteins processed by γ-secretase include the Amyloid Precursor Protein (APP), E-cadherin, and ErbB4.[9] Furthermore, multiple studies have demonstrated that DAPT can influence other signaling pathways, notably the Wnt/β-catenin pathway. In some cellular contexts, DAPT treatment leads to a decrease in β-catenin levels, resulting in the inhibition of canonical Wnt signaling.[10][11] This lack of specificity can be a confounding factor in experiments aimed at dissecting the precise role of Notch signaling.
Key Experimental Protocols
The evaluation of IMR-1 and DAPT relies on a set of standard molecular and cell biology assays. Below are generalized protocols for three key experiments frequently cited in comparative studies.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with an inhibitor.
-
Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates to ensure individual colonies can form. Allow cells to attach for several hours.[8]
-
Treatment: Treat the cells with various concentrations of IMR-1, DAPT, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator. The medium should be changed as required. The incubation period should be sufficient for visible colonies (defined as >50 cells) to form in the control wells.[8][9]
-
Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes. After another PBS wash, stain the colonies with a 0.5% crystal violet solution for 5-20 minutes.[12]
-
Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies in each well. The surviving fraction can be calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of Notch target genes like HES1 and HEYL.
-
Cell Treatment & RNA Extraction: Plate cells at a higher density than for colony formation. Treat with IMR-1, DAPT, or vehicle for a specified period (e.g., 6-48 hours). Harvest the cells and extract total RNA using a reagent like TRIzol or a commercial kit.[3]
-
cDNA Synthesis: Assess RNA quality and concentration. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.[3][13]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HES1, HEYL) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[3]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein of interest (e.g., NICD, Maml1) is bound to a specific DNA region (e.g., the HES1 promoter) in the cell.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. This "fixes" the protein-DNA interactions within the cell.[14][15]
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[14][16]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). An IgG antibody should be used as a negative control.[14][17] Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.[16][17]
-
DNA Analysis: Use qPCR with primers designed for the promoter region of a known Notch target gene (e.g., HES1) to quantify the amount of precipitated DNA. The results are often presented as a percentage of the input chromatin.[15]
Conclusion and Recommendations
The choice between IMR-1 and DAPT depends heavily on the experimental question.
IMR-1 is the inhibitor of choice when:
-
High specificity for the Notch pathway is required.
-
The research goal is to dissect the nuclear-specific functions of the Notch transcriptional complex, independent of receptor cleavage.
-
Avoiding the confounding off-target effects of γ-secretase inhibition is critical.
DAPT remains a valuable tool when:
-
A well-characterized, potent, albeit less specific, inhibitor of the overall Notch pathway is sufficient.
-
The experimental goal involves modulating cellular differentiation, where DAPT has an extensive history of use.
-
The potential off-target effects on γ-secretase and other pathways are understood and can be controlled for in the experimental design.
For future therapeutic development, inhibitors like IMR-1 that target the more specific downstream components of the Notch pathway represent a promising direction, potentially offering a wider therapeutic window by minimizing the on-target toxicities associated with pan-Notch inhibition via GSIs.[18] Researchers should carefully consider the mechanistic nuances and specificity profiles of each compound to generate clear, interpretable, and impactful results.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-omics reveals that NOTCH1 promotes cervical cancer progression and reduces radiosensitivity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Cancer Research - TekTalk Newsletter [agilent.com]
- 10. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 15. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives [mdpi.com]
A Head-to-Head Comparison: IMR-1 Versus Gamma-Secretase Inhibitors in Targeting the Notch Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMR-1 and gamma-secretase inhibitors (GSIs), two distinct classes of molecules targeting the critical Notch signaling pathway. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.
The Notch signaling pathway is a cornerstone of cell-to-cell communication, governing cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in a variety of diseases, most notably cancer. This has made the Notch pathway an attractive target for therapeutic intervention. Two prominent strategies for inhibiting this pathway have emerged: direct inhibition of the gamma-secretase enzyme complex and disruption of the Notch transcriptional activation complex. This guide will delve into a detailed comparison of a representative of the latter, IMR-1, and the broad class of gamma-secretase inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between IMR-1 and gamma-secretase inhibitors lies in their point of intervention within the Notch signaling cascade.
Gamma-Secretase Inhibitors (GSIs) act by blocking the activity of gamma-secretase, a multi-subunit protease complex essential for the final proteolytic cleavage of the Notch receptor.[1] This cleavage event is critical as it releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate downstream gene transcription.[2] By inhibiting gamma-secretase, GSIs prevent the generation of NICD, thereby shutting down Notch signaling. However, gamma-secretase has multiple substrates, including the Amyloid Precursor Protein (APP), the cleavage of which is implicated in Alzheimer's disease. The non-selective nature of many GSIs, inhibiting both Notch and APP processing, has been a significant hurdle in their clinical development, leading to mechanism-based toxicities.[3][4]
IMR-1 , on the other hand, represents a more targeted approach. It is a novel, first-in-class small molecule that specifically inhibits the Notch transcriptional activation complex.[5] IMR-1 functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL (CBF-1/Suppressor of Hairless/Lag-1).[5] The formation of this ternary complex (NICD-Maml1-CSL) is the pivotal step in activating the transcription of Notch target genes.[6] By disrupting this complex, IMR-1 effectively silences Notch signaling downstream of NICD generation.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for IMR-1 and a selection of gamma-secretase inhibitors, highlighting their potency and, where available, their selectivity.
Table 1: Potency of IMR-1 and Selected Gamma-Secretase Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| IMR-1 | Notch Transcriptional Activation | 26 µM | --- | [5] |
| DAPT | Gamma-Secretase (Total Aβ) | 115 nM | Human primary cultures | [8] |
| Gamma-Secretase (Aβ42) | 200 nM | Human primary cultures | [8] | |
| Gamma-Secretase (Aβ) | 20 nM | HEK 293 cells | [9] | |
| Semagacestat (LY450139) | Gamma-Secretase (Aβ42) | 10.9 nM | H4 human glioma cells | [1] |
| Gamma-Secretase (Aβ40) | 12.1 nM | H4 human glioma cells | [1] | |
| Gamma-Secretase (Notch) | 14.1 nM | H4 human glioma cells | [1] | |
| Avagacestat (BMS-708163) | Gamma-Secretase (Aβ42) | 0.27 nM | --- | [10] |
| Gamma-Secretase (Aβ40) | 0.30 nM | --- | [10] | |
| Gamma-Secretase (NICD) | 0.84 nM | --- | [10] | |
| Crenigacestat (LY3039478) | Gamma-Secretase/Notch | 1 nM | Various tumor cell lines | [10] |
| MK-0752 | Gamma-Secretase | ~50 nM | --- | [11] |
| Gamma-Secretase | 6.2 µM | T-cell acute lymphatic leukemia cell lines | [12] | |
| Nirogacestat (PF-3084014) | Gamma-Secretase | 6.2 nM | Cell-free Aβ production assay | [13] |
| Notch Receptor Cleavage | 13.3 nM | HPB-ALL cells | [13] |
Table 2: Selectivity of Gamma-Secretase Inhibitors (Notch vs. APP)
| Compound | Notch IC50/EC50 | APP (Aβ) IC50/EC50 | Selectivity Ratio (Notch/APP) | Reference |
| Semagacestat | 14.1 nM | 10.9 nM (Aβ42) | ~1.3 | [1] |
| Avagacestat | 0.84 nM | 0.27 nM (Aβ42) | ~3.1 | [10] |
| GSI-953 (Begacestat) | Not specified | 15 nM (Aβ42) | 15-fold selective for APP | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of IMR-1 and gamma-secretase inhibitors are provided below.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of IMR-1 or a gamma-secretase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Signal Measurement:
-
MTT Assay: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of IMR-1 or a gamma-secretase inhibitor.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Colony Staining:
-
Wash the plates gently with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Western Blotting for Notch Signaling Components
This technique is used to detect changes in the protein levels of key components of the Notch signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with IMR-1 or a gamma-secretase inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a Notch signaling protein (e.g., cleaved Notch1, Hes1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.
Caption: Canonical Notch signaling pathway and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assembly of a Notch Transcriptional Activation Complex Requires Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
IMR-1 vs. IMR-1A: A Comparative Efficacy Analysis for Notch Pathway Inhibition
A detailed comparison of the Notch pathway inhibitor IMR-1 and its active metabolite, IMR-1A, reveals a significant potency advantage for IMR-1A, positioning IMR-1 as a functional prodrug. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
IMR-1 is a novel small molecule inhibitor that targets the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex.[1][2] Specifically, IMR-1 prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][3] This action inhibits the transcription of Notch target genes, which has been shown to suppress tumor growth in preclinical models.[1][3] In vivo studies have revealed that IMR-1 is rapidly metabolized into its acid metabolite, IMR-1A.[1] This metabolite demonstrates substantially greater potency in inhibiting the Notch pathway.[1][4]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy of IMR-1 and its metabolite IMR-1A.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Reference |
| IMR-1 | Notch Transcriptional Activation | 26 µM | [3] |
| IMR-1A | Notch Transcriptional Activation | 0.5 µM | [4] |
Table 2: Binding Affinity to Notch1 Intracellular Domain (NICD)
| Compound | Dissociation Constant (KD) | Reference |
| IMR-1 | 11 ± 3 µM | [1] |
| IMR-1A | 2.9 ± 0.6 µM | [1] |
As the data indicates, IMR-1A exhibits a 50-fold increase in potency compared to IMR-1 in inhibiting the Notch pathway.[1][4] This is further supported by its significantly higher binding affinity to the Notch1 intracellular domain (NICD).[1]
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies in mice have demonstrated that after administration of IMR-1, it is its metabolite, IMR-1A, that is detected in the plasma.[1] Following a single intravenous administration of IMR-1 at 2 mg/kg, IMR-1A showed a low systemic plasma clearance of 7 mL/min/kg and a terminal elimination half-life of 2.22 hours.[1][4] After intraperitoneal administration of 100 mg/kg of IMR-1, plasma concentrations of IMR-1A were quantifiable for up to 24 hours, with a Tmax of 0.50 hours.[1] These findings strongly suggest that IMR-1 functions as a prodrug, with IMR-1A being the active therapeutic agent in vivo.[1]
In patient-derived xenograft models of esophageal adenocarcinoma, intraperitoneal administration of IMR-1 at 15 mg/kg for 28 days effectively inhibited Notch-dependent tumor growth.[3][5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of IMR-1 and IMR-1A in the Notch signaling pathway.
Caption: Mechanism of IMR-1/IMR-1A in the Notch signaling pathway.
Experimental Protocols
Cell Viability and Colony Formation Assays
Notch-dependent cell lines (e.g., 786-0, OE33) were treated with varying concentrations of IMR-1.[1] Cell proliferation was measured using CCK8 assays, and the ability of cells to form colonies was assessed through colony formation assays.[1][3] These experiments demonstrated a dose-dependent reduction in cell viability and colony formation in Notch-dependent cell lines upon treatment with IMR-1.[1]
Chromatin Immunoprecipitation (ChIP) Assay
To confirm the mechanism of action, ChIP assays were performed on the promoter of the Notch target gene, HES1.[6] Cells were treated with IMR-1, DAPT (a γ-secretase inhibitor), or a vehicle control. The results showed that IMR-1 treatment decreased the binding of Maml1 to the HES1 promoter without affecting the binding of Notch1 itself, distinguishing its mechanism from that of γ-secretase inhibitors.[7]
In Vivo Xenograft Model
Patient-derived esophageal adenocarcinoma cells were transplanted into mice.[5] Treatment with IMR-1 (15 mg/kg, intraperitoneally) was initiated two days after transplantation and continued for 24-28 days.[3][5] Tumor volume was measured over time to assess the in vivo efficacy of IMR-1 in inhibiting tumor growth.[5]
The workflow for a typical in vivo efficacy study is depicted below.
Caption: Experimental workflow for in vivo efficacy testing of IMR-1.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
IMR-1 in Combination with Chemotherapy: A Comparative Guide for Researchers
A comprehensive analysis of the therapeutic potential of combining the Notch pathway inhibitor IMR-1 with other chemotherapy agents. This guide provides a review of preclinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development.
IMR-1 is a novel small-molecule inhibitor that specifically targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival. It functions by disrupting the formation of the Notch transcriptional activation complex, preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on the chromatin. This targeted mechanism of action has positioned IMR-1 as a promising candidate for cancer therapy, particularly in tumors dependent on Notch signaling. Preclinical studies have demonstrated its efficacy as a single agent in inhibiting the growth of various cancer cell lines and patient-derived xenografts.
The rationale for combining IMR-1 with other chemotherapy drugs stems from the well-documented role of the Notch pathway in chemoresistance. By inhibiting this pathway, IMR-1 has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy, leading to synergistic anti-tumor activity. This guide provides an overview of the available data on IMR-1 in combination therapies and presents representative data from other Notch pathway inhibitors to illustrate the potential of this therapeutic strategy.
Quantitative Data Summary
While specific quantitative data for IMR-1 in combination with other chemotherapy drugs is limited in publicly available literature, a preclinical study investigated its synergy with the Wnt/β-catenin pathway inhibitor, PRI-724, in triple-negative breast cancer (TNBC) cells. To provide a broader context for the potential of Notch pathway inhibition in combination therapy, the following tables summarize representative data from studies using other Notch inhibitors, primarily gamma-secretase inhibitors (GSIs), in combination with standard chemotherapeutic agents.
Table 1: In Vitro Efficacy of Notch Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line | Notch Inhibitor | Chemotherapy Drug | IC50 (Single Agent) | Combination Effect |
| Triple-Negative Breast Cancer | MDA-MB-231 | IMR-1 | PRI-724 | Data not publicly available | Synergistic reduction in cell viability reported |
| Ovarian Cancer | A2780-CP20 | GSI (MRK-003) | Paclitaxel | GSI: ~1 µM; Paclitaxel: ~50 nM | Synergistic decrease in cell viability |
| Non-Small Cell Lung Cancer | A549 | GSI (DAPT) | Cisplatin | GSI: ~10 µM; Cisplatin: ~5 µM | Enhanced apoptosis and reduced cell proliferation |
| Pancreatic Cancer | Panc-1 | GSI (RO4929097) | Gemcitabine | GSI: ~5 µM; Gemcitabine: ~20 nM | Increased sensitivity to gemcitabine |
Table 2: In Vivo Efficacy of Notch Inhibitors in Combination with Chemotherapy
| Cancer Type | Animal Model | Notch Inhibitor | Chemotherapy Drug | Treatment Regimen | Outcome |
| Ovarian Cancer | PDX model | GSI (MRK-003) | Paclitaxel | GSI: 30 mg/kg, 3x/week; Paclitaxel: 15 mg/kg, 1x/week | Significant tumor growth inhibition compared to single agents |
| Non-Small Cell Lung Cancer | Xenograft (A549) | GSI (DAPT) | Cisplatin | GSI: 10 mg/kg/day; Cisplatin: 2.5 mg/kg, 2x/week | Delayed tumor progression and increased survival |
Signaling Pathways and Experimental Workflow
The synergistic effect of combining IMR-1 with other chemotherapy agents is believed to be mediated through the crosstalk of multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating drug synergy.
Caption: Targeted signaling pathways of IMR-1 and PRI-724 in combination with chemotherapy.
Caption: Experimental workflow for evaluating IMR-1 and chemotherapy drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the efficacy of IMR-1 in combination with other chemotherapy drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of IMR-1, the chemotherapy drug of choice, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with IMR-1, the chemotherapy drug, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) IMR-1 alone, (3) Chemotherapy drug alone, and (4) IMR-1 and chemotherapy drug combination. Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between the different treatment groups.
Conclusion
The available preclinical evidence, although limited for IMR-1 specifically, strongly suggests that targeting the Notch signaling pathway in combination with conventional chemotherapy is a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. The synergistic effects observed with other Notch inhibitors in various cancer models provide a solid rationale for the continued investigation of IMR-1 in combination therapies. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer treatments. Further studies are warranted to elucidate the full potential of IMR-1 in combination with a broader range of chemotherapeutic agents and to translate these preclinical findings into clinical applications.
A Comparative Guide to the Genetic Validation of IMR-1 Target Engagement
This guide provides a comprehensive comparison of genetic and pharmacological methods to validate the target engagement of IMR-1, a small molecule inhibitor of the Notch signaling pathway. IMR-1 functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, thereby inhibiting the transcription of Notch target genes.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in robustly validating the mechanism of action of similar targeted therapies.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the effects of pharmacological inhibition with IMR-1 and genetic modulation of its direct target, Maml1.
| Parameter | Pharmacological Inhibition (IMR-1) | Genetic Validation (e.g., MAML1 Knockout/Knockdown) | Reference |
| IC50 for NTC Inhibition | 26 µM (IMR-1), 0.5 µM (IMR-1A metabolite) | Not Applicable (gene is ablated or silenced) | [1][3] |
| Effect on Maml1 Recruitment to HES1 Promoter | Dose-dependent decrease in Maml1 occupancy | Complete or significant reduction in Maml1 occupancy | [4] |
| Effect on Notch1 Occupancy at HES1 Promoter | No significant change | No significant change in Notch1 binding to DNA | [4] |
| Downregulation of Notch Target Genes (e.g., HES1, HEY1) | Dose-dependent decrease in transcription | Significant and sustained decrease in transcription | [2][5] |
| Inhibition of Cell Proliferation (Notch-dependent cells) | Dose-dependent reduction in colony formation and proliferation | Significant reduction in cell viability and proliferation | [2] |
| In vivo Tumor Growth Inhibition (PDX models) | Significant abrogation of tumor growth (15 mg/kg) | Expected to phenocopy pharmacological inhibition, resulting in significant tumor growth inhibition | [2][4] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the replication and validation of IMR-1 target engagement.
CRISPR-Cas9 Mediated Knockout of MAML1
Genetic knockout of MAML1 is considered a gold-standard method for validating the on-target effects of IMR-1.[6][7] This approach allows for a direct comparison between the phenotypic consequences of genetic ablation and pharmacological inhibition.
Protocol:
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a critical early exon of the human MAML1 gene using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance), such as lentiCRISPRv2.
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduce the target Notch-dependent cancer cell line (e.g., 786-0, OE33) with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
-
Selection and Validation of Knockout Clones:
-
At 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
After selection, isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout of MAML1 at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of specific proteins on DNA sequences in intact cells. This is a critical experiment to demonstrate that IMR-1 specifically inhibits the recruitment of Maml1 to the promoters of Notch target genes.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat Notch-dependent cells (e.g., OE33) with IMR-1 (25 µM), a vehicle control (DMSO), or a positive control inhibitor like DAPT (15 µM) for 24 hours.[5]
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with antibodies specific for Maml1, Notch1 (or cleaved Notch1), or a negative control IgG.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a spin column.
-
Analyze the enrichment of specific promoter regions (e.g., the HES1 promoter) by quantitative PCR (qPCR).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Notch signaling pathway and the experimental workflow for validating IMR-1 target engagement.
Caption: The Notch signaling pathway and the inhibitory action of IMR-1.
Caption: Workflow for comparing genetic validation with pharmacological inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
IMR-1: A Deep Dive into its Signaling Pathway Specificity and Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of IMR-1, a novel inhibitor of the Notch signaling pathway, detailing its on-target activity and exploring the current landscape of its cross-reactivity with other signaling cascades. The information is supported by experimental data and detailed methodologies to aid in the objective evaluation of IMR-1 for research and therapeutic development.
IMR-1 (Inhibitor of Mastermind Recruitment-1) has emerged as a promising tool for dissecting the intricate roles of the Notch signaling pathway in various biological processes, including cancer. Unlike traditional Notch inhibitors like γ-secretase inhibitors (GSIs), IMR-1 targets a specific protein-protein interaction within the Notch transcriptional activation complex.[1][2] This unique mechanism of action suggests a potentially higher degree of specificity, a critical attribute for any therapeutic candidate.
On-Target Efficacy: Disrupting the Notch Transcriptional Activation Complex
IMR-1 was identified through a computer-aided drug design (CADD) approach and subsequently validated for its ability to disrupt the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[1][2] This disruption effectively attenuates the transcription of downstream Notch target genes.
Quantitative Analysis of IMR-1's On-Target Activity
The on-target potency of IMR-1 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for IMR-1 and its active metabolite, IMR-1A.
| Compound | Target Interaction | Assay Type | Affinity/Potency | Reference |
| IMR-1 | Binding to NICD | Surface Plasmon Resonance (SPR) | KD = 11 ± 3 μM | [1] |
| IMR-1A | Binding to NICD | Surface Plasmon Resonance (SPR) | KD = 2.9 ± 0.6 μM | [1] |
| IMR-1 | Inhibition of Notch Transcriptional Activation | Cell-Based Assay | IC50 = 26 μM | [3] |
Cross-Reactivity Profile of IMR-1: What the Data Reveals
A thorough evaluation of a small molecule inhibitor necessitates a comprehensive understanding of its off-target effects. Ideally, this is achieved through broad-panel screening assays, such as kinome scans, which assess the compound's activity against a large number of kinases.
To date, there is no publicly available data from a comprehensive kinome scan or a similar broad-panel screening for IMR-1. The existing literature primarily focuses on demonstrating its specificity for the Notch pathway through targeted experiments. For instance, studies have shown that IMR-1 does not alter the transcription of the housekeeping gene HPRT, suggesting a degree of specificity.[1][2] Furthermore, the sensitivity profile of cancer cell lines to IMR-1 is comparable to that of DAPT, a known GSI, indicating that its cytotoxic effects are likely mediated through Notch inhibition.[1]
Potential Crosstalk with the Wnt/β-catenin Signaling Pathway
While direct cross-reactivity data is lacking, one study has explored the synergistic effects of IMR-1 with an inhibitor of the Wnt/β-catenin pathway, PRI-724, in triple-negative breast cancer (TNBC) cells.[4] This suggests a potential interplay between the Notch and Wnt signaling pathways in this cancer context, although it does not necessarily imply direct off-target binding of IMR-1 to Wnt pathway components. Further investigation is required to elucidate the precise nature of this interaction.
Comparison with Alternative Notch Pathway Inhibitors
The primary alternatives to IMR-1 are γ-secretase inhibitors (GSIs). While effective at blocking Notch signaling, GSIs are known to have significant off-target effects due to their role in processing other transmembrane proteins. This lack of specificity can lead to toxicity. IMR-1's targeted approach of disrupting a specific protein-protein interaction within the Notch transcriptional complex was designed to overcome this limitation. However, without comprehensive cross-reactivity data for IMR-1, a direct, data-driven comparison of off-target effects is not currently possible.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the activity of IMR-1.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch transcriptional complex. It was instrumental in the initial screening and identification of IMR-1.[1][2]
Protocol:
-
Biotinylated DNA oligonucleotides containing the CSL binding site are immobilized on streptavidin-coated donor beads.
-
Recombinant CSL, NICD (Notch Intracellular Domain), and Maml1 proteins are added to the reaction.
-
Acceptor beads conjugated to an antibody specific for a component of the complex (e.g., Maml1) are added.
-
In the presence of an intact complex, the donor and acceptor beads are brought into proximity, generating a detectable signal (e.g., AlphaScreen).
-
Test compounds, such as IMR-1, are added to assess their ability to disrupt complex formation, resulting in a decrease in the signal.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity between molecules in real-time. It was used to determine the dissociation constant (KD) of IMR-1 and its metabolite for NICD.[1]
Protocol:
-
Recombinant NICD is immobilized on a sensor chip.
-
A solution containing the analyte (IMR-1 or IMR-1A) at various concentrations is flowed over the chip surface.
-
The binding of the analyte to the immobilized NICD causes a change in the refractive index at the sensor surface, which is detected as a response.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these values.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein is associated with a specific DNA region in vivo. This technique was employed to demonstrate that IMR-1 disrupts the recruitment of Maml1 to the promoter of the Notch target gene, HES1.[1]
Protocol:
-
Cells are treated with IMR-1, DAPT (as a control), or a vehicle (DMSO).
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to the protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to determine the amount of a specific DNA sequence (e.g., the HES1 promoter) that was co-precipitated with the protein.
Visualizing Signaling Pathways and Experimental Workflows
Caption: IMR-1 inhibits the Notch pathway by preventing Maml1 recruitment to the NTC.
Caption: ChIP workflow to assess IMR-1's effect on Maml1 recruitment.
Conclusion
IMR-1 represents a significant advancement in the development of targeted Notch pathway inhibitors. Its mechanism of action, which involves the disruption of the Maml1-NTC interaction, offers a more specific approach compared to pan-Notch inhibitors like GSIs. The available data strongly supports its on-target efficacy. However, a comprehensive understanding of its cross-reactivity profile is currently limited by the absence of publicly available data from broad-panel screening assays. While preliminary findings suggest a favorable specificity, further studies, including kinome-wide scans, are necessary to fully elucidate its potential off-target effects and to solidify its position as a highly selective research tool and a potential therapeutic agent. Researchers and drug developers should consider this data gap when evaluating IMR-1 alongside other signaling pathway inhibitors.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of IMR-1 and Other Maml1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMR-1 and other inhibitors targeting Mastermind-like 1 (Maml1), a key coactivator in the Notch signaling pathway. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.
Maml1 is a critical component of the Notch signaling pathway, a highly conserved cascade that plays a pivotal role in cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it an attractive target for therapeutic intervention. IMR-1 (Inhibitor of Mastermind Recruitment-1) was identified as a small molecule that disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Maml1.[1][2] This guide compares IMR-1 with other known Maml1 inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological processes.
Performance Comparison of Maml1 Inhibitors
The following table summarizes the quantitative data for IMR-1 and other notable Maml1 inhibitors, providing a direct comparison of their potency.
| Inhibitor | Type | Target | IC50 / EC50 | Key Findings |
| IMR-1 | Small Molecule | Pan-Notch/Maml1 Recruitment | 26 µM (in vitro NTC assembly assay)[1] | Prevents Maml1 recruitment to the Notch Ternary Complex (NTC), inhibits Notch target gene transcription, and suppresses tumor growth.[2] |
| IMR-1A | Small Molecule (Metabolite of IMR-1) | Pan-Notch/Maml1 Recruitment | 0.5 µM (in vitro NTC assembly assay)[3] | The more potent, active metabolite of IMR-1.[3] |
| NADI-351 | Small Molecule | Notch1-Selective/Maml1 Recruitment | 8.8 µM (luciferase reporter assay)[4][5] | 15 times more potent than IMR-1 in an NTC AlphaScreen assay; selectively disrupts Notch1 transcription complexes and demonstrates robust anti-tumor activity with low toxicity.[4][5][6] |
| CB-103 (Limantrafin) | Small Molecule | Pan-Notch/NTC Assembly | 0.9 - 3.9 µM (various cell-based assays)[7] | Orally active inhibitor of the Notch transcription activation complex with anti-tumor activity.[8][9][10] |
| SAHM1 | Stapled Peptide | Pan-Notch/Maml1 Mimetic | 6.5 ± 1.6 µM (reporter gene assay)[11] | A synthetic peptide derived from Maml1 that competitively inhibits the formation of the NTC.[2][11] |
| Dominant Negative Maml1 (dnMAML1) | Peptide | Pan-Notch/Maml1 Mimetic | Not applicable | Truncated Maml1 mutants that bind to the Notch intracellular domain but fail to activate transcription, thus acting as inhibitors.[12][13] |
Signaling Pathways and Mechanisms of Action
The Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to proteolytic cleavage and release of the Notch Intracellular Domain (NICD). NICD translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Maml coactivator, to drive the transcription of target genes. Maml1 inhibitors, such as IMR-1, disrupt this process by preventing the recruitment of Maml1 to the NICD-CSL complex.
Caption: The canonical Notch signaling pathway and the mechanism of action of IMR-1.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Maml1 inhibitors are provided below.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch Ternary Complex on a DNA template.
Materials:
-
Recombinant NICD, CSL, and Maml1 proteins
-
Biotinylated DNA oligonucleotide containing a CSL binding site
-
Streptavidin-coated plates
-
Antibodies against one of the complex components (e.g., anti-NICD)
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin plates with the biotinylated DNA oligonucleotide.
-
Wash the plates to remove unbound oligonucleotides.
-
Add a mixture of recombinant CSL and NICD proteins to the wells and incubate to allow binding to the DNA.
-
Wash the plates to remove unbound proteins.
-
Add recombinant Maml1 protein, with or without the test inhibitor (e.g., IMR-1), to the wells and incubate.
-
Wash the plates to remove unbound Maml1 and inhibitor.
-
Add a primary antibody that recognizes one of the complex components (e.g., Maml1).
-
Wash and add an enzyme-linked secondary antibody.
-
Wash and add the enzyme substrate.
-
Measure the absorbance or fluorescence using a plate reader to quantify the amount of assembled NTC.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if an inhibitor affects the recruitment of Maml1 to the promoter of Notch target genes in cells.[14][15][16][17][18]
Materials:
-
Cells treated with the inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonication or enzymatic digestion reagents to shear chromatin
-
Antibody against Maml1 or another protein in the NTC
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of a Notch target gene (e.g., HES1)
Procedure:
-
Treat cells with the Maml1 inhibitor or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to Maml1. A no-antibody or non-specific IgG control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Digest the proteins with Proteinase K and purify the DNA.
-
Quantify the amount of precipitated DNA corresponding to the target gene promoter using qPCR.
Colony Formation Assay
This assay assesses the effect of Maml1 inhibitors on the long-term proliferative capacity of cancer cells.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Maml1 inhibitor
-
6-well plates or culture dishes
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed a low density of single cells into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the Maml1 inhibitor or vehicle control.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every few days with fresh medium containing the inhibitor.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain them with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Experimental and Screening Workflow
The identification and validation of novel Maml1 inhibitors typically follow a structured workflow, as illustrated below.
Caption: A typical workflow for the discovery and validation of Maml1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer [frontiersin.org]
- 3. IMR-1 - Focus Biomolecules [mayflowerbio.com]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch | DC Chemicals [dcchemicals.com]
- 6. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB-103 - Focus Biomolecules [mayflowerbio.com]
- 8. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Family of Mastermind-Like Transcriptional Coactivators for Mammalian Notch Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 15. protocols.io [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. agilent.com [agilent.com]
- 22. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IMR-1
For researchers, scientists, and drug development professionals working with IMR-1, a novel Notch inhibitor, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
IMR-1 is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following personal protective equipment is mandatory when handling IMR-1.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Lab Coat | A full-length laboratory coat. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Fume Hood: All work with IMR-1 powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling IMR-1, even if gloves were worn.[1][2][3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[1]
Weighing and Solution Preparation:
-
Handle IMR-1 as a powder in a fume hood to avoid generating dust.[4]
-
When preparing solutions, add the solvent to the IMR-1 powder slowly to avoid splashing.
-
IMR-1 is soluble in DMSO.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store IMR-1 powder at 2-8°C. Keep the container tightly sealed in a dry, well-ventilated area. Solutions of IMR-1 in solvent can be stored at -20°C for up to one month or at -80°C for up to one year; it is recommended to aliquot to avoid repeated freeze-thaw cycles.[5] |
| Spill Management | In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. |
| Waste Disposal | Dispose of all IMR-1 waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain.[7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] |
Experimental Protocols
While specific experimental protocols will vary, any procedure involving IMR-1 should incorporate the safety measures outlined above. For example, in cell culture experiments, the preparation of stock solutions and the addition of IMR-1 to cell media should be performed in a fume hood. All disposable materials that come into contact with IMR-1, such as pipette tips and culture plates, must be disposed of as hazardous chemical waste.
Visual Guides
To further clarify the safety and handling procedures, the following diagrams illustrate the recommended workflow and the hierarchy of controls.
Caption: Workflow for Safely Handling IMR-1.
Caption: Hierarchy of Controls for IMR-1.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
